2,4-Dichloro-6-fluoroquinazoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-6-fluoroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2FN2/c9-7-5-3-4(11)1-2-6(5)12-8(10)13-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPYLGGGYDUVJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586541 | |
| Record name | 2,4-Dichloro-6-fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134517-57-0 | |
| Record name | 2,4-Dichloro-6-fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-6-fluoroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-6-fluoroquinazoline is a halogenated quinazoline derivative that serves as a crucial building block in synthetic organic chemistry. Its reactive chlorine atoms at the 2 and 4 positions of the quinazoline ring make it a versatile intermediate for the synthesis of a wide range of substituted quinazolines. These subsequent products are of significant interest in medicinal chemistry, with applications as kinase inhibitors, anti-cancer agents, and antiviral therapeutics. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with detailed experimental protocols for their determination and a visualization of its synthetic utility.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, many of the reported values are predicted through computational models.
| Property | Value | Source |
| Molecular Formula | C₈H₃Cl₂FN₂ | PubChem[1] |
| Molecular Weight | 217.03 g/mol | PubChem[1] |
| Appearance | White to yellow solid | ChemicalBook[2] |
| Boiling Point | 277.3±22.0 °C (Predicted) | ChemicalBook[2] |
| pKa | -1.09±0.30 (Predicted) | ChemicalBook[2] |
| LogP (XLogP3-AA) | 3.6 | PubChem[1] |
| Solubility | Sparingly soluble in water, soluble in organic solvents such as dichloromethane. | General knowledge based on structure |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | ChemicalBook[2] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols that can be adapted for this compound.
Synthesis of this compound
A common synthetic route to this compound involves the chlorination of 6-fluoroquinazoline-2,4(1H,3H)-dione.
Procedure:
-
To a stirred solution of phosphorus trichloride, add phosphorus pentachloride.
-
Slowly add 6-fluoroquinazoline-2,4(1H,3H)-dione to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours.[2]
-
After completion of the reaction (monitored by TLC), cool the mixture and remove the solvent under reduced pressure.
-
Carefully add an ice-water mixture to the residue and stir.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Purify the crude product by silica gel column chromatography to yield this compound as a white solid.[2]
Determination of Melting Point
The melting point can be determined using a standard capillary melting point apparatus.
Procedure:
-
Finely powder a small sample of dry this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a steady rate (e.g., 2-5 °C/min).
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Determination of LogP (Shake-Flask Method)
The partition coefficient (LogP) between n-octanol and water is a measure of a compound's lipophilicity.
Procedure:
-
Prepare a solution of this compound in n-octanol saturated with water.
-
Prepare a solution of the same concentration in water saturated with n-octanol.
-
Mix equal volumes of the two solutions in a separatory funnel.
-
Shake the funnel vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Determination of Solubility
The solubility in various solvents can be determined by the equilibrium saturation method.
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.
-
Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included.
-
Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).
Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic pathway for this compound.
Caption: Synthetic workflow for this compound.
Role in Drug Development
This diagram illustrates the role of this compound as a key intermediate in the synthesis of bioactive molecules, particularly through nucleophilic aromatic substitution reactions.
Caption: Role of this compound in drug development.
References
2,4-Dichloro-6-fluoroquinazoline CAS number and structure
An In-depth Technical Guide to 2,4-Dichloro-6-fluoroquinazoline
This technical guide provides a comprehensive overview of this compound, a key intermediate in medicinal chemistry and drug development. It is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, and potential applications.
Chemical Identity and Properties
This compound is a substituted quinazoline ring system, a heterocyclic scaffold of significant interest in the development of therapeutic agents.
CAS Number: 134517-57-0[1][2][3][4]
Molecular Formula: C₈H₃Cl₂FN₂[1][4]
Molecular Weight: 217.03 g/mol [1][3]
Structure:
Caption: 2D Structure of this compound.
Physicochemical Properties:
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Appearance | White to yellow solid | [2] |
| Boiling Point (Predicted) | 277.3 ± 22.0 °C | [2] |
| Density (Predicted) | 1.571 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | -1.09 ± 0.30 | [1][2] |
| Storage Temperature | 2-8°C under inert gas | [1][2] |
Synthesis
This compound is typically synthesized via a two-step process starting from the corresponding amino benzoic acid. The general synthetic pathway involves the formation of the quinazoline dione intermediate, followed by a chlorination reaction.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol:
The following protocol is adapted from the synthesis of the structurally related compound, 2,4-dichloro-7-fluoroquinazoline.[5] This procedure is expected to yield the desired 6-fluoro isomer with minor modifications.
Step 1: Synthesis of 6-Fluoroquinazoline-2,4(1H,3H)-dione
-
A suspension of 2-amino-5-fluorobenzoic acid in water is prepared in a reaction vessel.
-
An aqueous solution of potassium cyanate is added dropwise to the suspension under vigorous stirring.
-
The reaction mixture is stirred at room temperature for a specified duration to ensure complete reaction.
-
A solution of sodium hydroxide is then added in portions, and the mixture is cooled.
-
The resulting precipitate, 6-fluoroquinazoline-2,4(1H,3H)-dione, is collected by filtration, washed with water, and air-dried. This intermediate can often be used in the subsequent step without further purification.
Step 2: Synthesis of this compound
-
A mixture of 6-fluoroquinazoline-2,4(1H,3H)-dione, N,N-dimethylaniline, and phosphorus oxychloride (POCl₃) is refluxed until the starting material is completely consumed.
-
After cooling, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto a mixture of ice and water.
-
The precipitate that forms is collected by filtration, washed thoroughly with water, and dried under vacuum to yield this compound.
Applications in Research and Development
The quinazoline scaffold is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a wide range of biological activities including anti-cancer, anti-inflammatory, and anti-hypertensive effects.[5] this compound serves as a versatile building block for the synthesis of novel quinazoline derivatives. The chlorine atoms at the 2 and 4 positions are reactive and can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups to explore structure-activity relationships. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity of the final compounds.
Spectral Data
Safety and Handling
This compound is classified as an irritant.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound CAS#: 134517-57-0 [amp.chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | C8H3Cl2FN2 | CID 16658238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dichloro-6-fluoroquinazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-Dichloro-6-fluoroquinazoline, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and analytical characterization of this important heterocyclic compound.
Physicochemical Properties
This compound is a solid compound with the following computed properties.[1][2]
| Property | Value |
| CAS Number | 134517-57-0 |
| Molecular Formula | C₈H₃Cl₂FN₂ |
| Molecular Weight | 217.03 g/mol [1] |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CC2=C(C=C1F)C(=NC(=N2)Cl)Cl[2] |
| InChI Key | VLPYLGGGYDUVJN-UHFFFAOYSA-N[2] |
Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process. The first step involves the cyclization of 2-amino-5-fluorobenzoic acid to form the intermediate, 6-fluoroquinazoline-2,4(1H,3H)-dione. The subsequent step is the chlorination of this intermediate to yield the final product.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Step 1: Synthesis of 6-Fluoroquinazoline-2,4(1H,3H)-dione
This procedure is adapted from established methods for the synthesis of similar quinazoline-2,4-diones.
Materials:
-
2-Amino-5-fluorobenzoic acid
-
Urea or Potassium Cyanate
-
Water
-
Hydrochloric Acid (HCl)
Procedure:
-
A suspension of 2-amino-5-fluorobenzoic acid in water is prepared in a reaction vessel equipped with a mechanical stirrer.
-
An aqueous solution of urea or potassium cyanate is added dropwise to the suspension with vigorous stirring.
-
The reaction mixture is stirred at an elevated temperature (typically reflux) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the pH is adjusted to acidic (around pH 4-5) with the dropwise addition of concentrated hydrochloric acid, leading to the precipitation of the product.
-
The precipitate is collected by filtration, washed thoroughly with water, and dried to afford 6-fluoroquinazoline-2,4(1H,3H)-dione as a solid, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
This chlorination step is based on protocols for analogous quinazoline systems.[3][4]
Materials:
-
6-Fluoroquinazoline-2,4(1H,3H)-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline or N,N-Diethylaniline
-
Ice-water
Procedure:
-
A suspension of 6-fluoroquinazoline-2,4(1H,3H)-dione is made in an excess of phosphorus oxychloride.
-
A catalytic amount of N,N-dimethylaniline or N,N-diethylaniline is slowly added to the mixture.
-
The reaction mixture is heated to reflux (around 120°C) and maintained for several hours until the starting material is fully consumed (monitored by TLC).[3]
-
After completion, the excess phosphorus oxychloride is removed under reduced pressure.
-
The reaction residue is then carefully and slowly poured onto a large volume of ice-water with vigorous stirring, which will cause the product to precipitate.
-
The solid precipitate is collected by filtration, washed with cold water, and dried under vacuum.
-
If necessary, the crude product can be purified by column chromatography on silica gel using a suitable eluent such as dichloromethane.[3]
Characterization Data
While specific experimental characterization data for this compound is not extensively reported in the surveyed literature, the following tables summarize expected analytical data based on the characterization of closely related compounds and general principles of spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Expected Chemical Shifts)
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.5 - 8.5 | m |
¹³C NMR (Expected Chemical Shifts)
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-F | 160 - 170 (d, ¹JCF ≈ 250 Hz) |
| C-Cl | 150 - 160 |
| Aromatic C-H | 110 - 135 |
| Aromatic C (quaternary) | 120 - 150 |
Mass Spectrometry (MS)
| Ion | Expected m/z |
| [M]+ | 216, 218, 220 (isotope pattern for 2 Cl) |
| [M+H]+ | 217, 219, 221 (isotope pattern for 2 Cl) |
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=N Stretch | 1610 - 1650 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-F Stretch | 1000 - 1350 |
| C-Cl Stretch | 600 - 800 |
Applications in Drug Development
This compound serves as a versatile building block in the synthesis of a wide range of biologically active molecules. The dichloro substitution pattern allows for selective nucleophilic substitution reactions at the 2- and 4-positions, enabling the introduction of various functional groups and the construction of diverse molecular scaffolds. This makes it a valuable intermediate for the development of kinase inhibitors, anti-cancer agents, and other therapeutic compounds.
References
An In-depth Technical Guide to the Solubility and Stability of 2,4-Dichloro-6-fluoroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A thorough literature search did not yield specific quantitative solubility and stability data for 2,4-dichloro-6-fluoroquinazoline. This guide provides an overview of its known physicochemical properties, predicted behavior based on analogous compounds, and detailed experimental protocols to enable researchers to determine these parameters.
Introduction
This compound is a halogenated quinazoline derivative with potential applications in medicinal chemistry and drug discovery. The quinazoline scaffold is a constituent of numerous biologically active compounds. A comprehensive understanding of the solubility and stability of this compound is paramount for its effective use in research and development, including for reaction optimization, formulation, and biological screening. This technical guide outlines the known properties of this compound and provides detailed methodologies for determining its solubility and stability profiles.
Physicochemical Properties
A summary of the available physicochemical data for this compound is presented below.[1][2]
| Property | Value | Source |
| Molecular Formula | C₈H₃Cl₂FN₂ | PubChem[2] |
| Molecular Weight | 217.03 g/mol | ChemicalBook[1], PubChem[2] |
| Appearance | White to yellow solid | ChemicalBook[1] |
| Predicted Boiling Point | 277.3 ± 22.0 °C | ChemicalBook[1] |
| Predicted Density | 1.571 ± 0.06 g/cm³ | ChemicalBook[1] |
| Predicted pKa | -1.09 ± 0.30 | ChemicalBook[1] |
| Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8°C | ChemicalBook[1] |
Solubility Profile
To obtain precise solubility data, experimental determination is necessary. The following section details a robust protocol for this purpose.
Experimental Protocol for Solubility Determination
A reliable method for determining the solubility of a solid compound in a liquid solvent is the isothermal shake-flask method, followed by quantitative analysis.
Materials:
-
This compound
-
A selection of organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF))
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C) and agitate until equilibrium is reached (typically 24-72 hours).
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette to avoid temperature-induced precipitation.
-
Centrifuge the withdrawn sample to ensure the removal of any suspended solid particles.
-
Accurately dilute the clear supernatant with the same solvent to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis (HPLC):
-
Develop a validated HPLC method for the quantification of this compound.
-
Prepare a series of calibration standards of known concentrations.
-
Analyze the diluted samples and the calibration standards by HPLC.
-
Construct a calibration curve by plotting the peak area versus concentration.
-
Determine the concentration of this compound in the diluted samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration from calibration curve) × (Dilution factor)
-
Data Presentation:
The determined solubility data should be presented in a clear, tabular format.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value |
| Acetonitrile | 25 | Experimental Value | Calculated Value |
| Dichloromethane | 25 | Experimental Value | Calculated Value |
| DMSO | 25 | Experimental Value | Calculated Value |
| DMF | 25 | Experimental Value | Calculated Value |
Visualization of Solubility Determination Workflow
Caption: A generalized workflow for the experimental determination of compound solubility.
Stability Profile
The stability of this compound is a critical parameter, particularly for its storage and handling in drug development processes. While specific stability data is not available, studies on other quinazoline derivatives suggest potential degradation pathways. For example, some quinazoline-based drugs have shown significant decomposition in acidic and alkaline conditions, with hydrolysis being a common degradation mechanism, especially in alkaline environments.[4][5] Photostability is another factor to consider, as exposure to light can lead to the formation of degradation products in some quinazoline compounds.[4]
Forced degradation studies under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
Experimental Protocol for Stability and Forced Degradation Studies
This protocol is based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines for stability testing.[6]
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Suitable organic solvent for stock solution preparation
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a specified temperature (e.g., 60-80 °C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80 °C) for a defined period. Dissolve the stressed solid in a suitable solvent for analysis.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.
-
-
Analysis of Stressed Samples:
-
At appropriate time points, withdraw samples from each stress condition.
-
Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). A PDA detector can help in assessing peak purity, while an LC-MS system can aid in the identification of degradation products.
-
Calculate the percentage of degradation of this compound.
-
Data Presentation:
The results of the forced degradation studies should be summarized in a table.
| Stress Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants |
| 0.1 M HCl | e.g., 24 h | e.g., 80 | Experimental Value | Experimental Value |
| 0.1 M NaOH | e.g., 8 h | e.g., RT | Experimental Value | Experimental Value |
| 3% H₂O₂ | e.g., 24 h | e.g., RT | Experimental Value | Experimental Value |
| Thermal (Solid) | e.g., 48 h | e.g., 80 | Experimental Value | Experimental Value |
| Photolytic (Solid) | ICH Q1B | ICH Q1B | Experimental Value | Experimental Value |
| Photolytic (Solution) | ICH Q1B | ICH Q1B | Experimental Value | Experimental Value |
Visualization of Stability Testing Workflow
Caption: A generalized workflow for conducting forced degradation studies.
Conclusion
This technical guide provides a framework for understanding and determining the solubility and stability of this compound. While specific experimental data for this compound is currently limited in the public domain, the provided protocols offer a robust approach for researchers to generate this critical information. The structural similarity to other quinazoline derivatives suggests that it is likely to be soluble in polar aprotic organic solvents and may be susceptible to hydrolysis, particularly under basic conditions. The experimental determination of these properties is essential for the advancement of research and development involving this compound.
References
- 1. This compound CAS#: 134517-57-0 [amp.chemicalbook.com]
- 2. This compound | C8H3Cl2FN2 | CID 16658238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 2,4-Dichloro-7-fluoro-6-nitroquinazoline | 1007308-75-9 [smolecule.com]
- 4. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of the stability of the substance 3-[2-(4-phenyl-1- piperazino)-2-oxoethyl]quinazoline-4(3н)-one under stressful conditions - Gendugov - Pharmacy & Pharmacology [rjsvd.com]
- 6. database.ich.org [database.ich.org]
Potential Biological Activities of 2,4-Dichloro-6-fluoroquinazoline Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile structure allows for substitutions that can modulate a wide range of biological activities. The 2,4-dichloro-6-fluoroquinazoline core, in particular, presents a reactive and strategically substituted starting point for the synthesis of novel derivatives. The presence of chlorine atoms at the 2 and 4 positions allows for differential substitution with various nucleophiles, enabling the creation of diverse chemical libraries. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity. This technical guide provides an in-depth overview of the potential biological activities of derivatives based on this core, drawing from research on structurally related quinazoline compounds.
Anticancer Activity
Quinazoline derivatives are most renowned for their potent anticancer properties, primarily through the inhibition of protein kinases.[1] Several FDA-approved cancer therapies, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline scaffold and target the epidermal growth factor receptor (EGFR).
Kinase Inhibition
The primary mechanism of anticancer action for many quinazoline derivatives is the inhibition of tyrosine kinases, which are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. Overexpression or mutation of these kinases is a hallmark of many cancers.
Key Kinase Targets:
-
Epidermal Growth Factor Receptor (EGFR): A primary target for quinazoline-based inhibitors.[1]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Involved in angiogenesis, the formation of new blood vessels that supply tumors.
-
Phosphoinositide 3-kinase (PI3K): A key component of a major signaling pathway in cancer.[1]
Derivatives of this compound can be readily synthesized to target these kinases by introducing appropriate amine-containing moieties at the C4 position, mimicking the structure of known inhibitors.
Quantitative Data on Related Quinazoline Derivatives (Anticancer Activity)
While specific data for this compound derivatives is limited, the following table presents IC50 values for other quinazoline derivatives, illustrating their potential potency.
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| 4,6-Disubstituted quinazolines | HCT-116 (Colon) | Micromolar range | [1] |
| 4,6-Disubstituted quinazolines | MCF-7 (Breast) | Micromolar range | [1] |
| Quinazoline-isoxazole hybrids | A549 (Lung) | Good activity | [1] |
| Quinazoline-isoxazole hybrids | HCT116 (Colon) | Good activity | [1] |
| Quinazoline-isoxazole hybrids | MCF-7 (Breast) | Good activity | [1] |
| 2,4-Diaminoquinazolines | MCF-7 (Breast) | 9.1 - 12.0 µg/ml | [2] |
| 2,4-Diaminoquinazolines | HCT-116 (Colon) | 9.1 - 12.0 µg/ml | [2] |
| 2,4-Diaminoquinazolines | HePG-2 (Liver) | 9.1 - 12.0 µg/ml | [2] |
Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.[2]
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, HCT-116, HePG-2) in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to achieve a range of final concentrations (e.g., 1.56 to 100 µg/ml).
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like 5-Fluorouracil).
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO2.
-
MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a further 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway: EGFR Inhibition by Quinazoline Derivatives
References
The Quinazoline Scaffold: A Technical Guide to its Reactivity and Functionalization
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold, a fused bicyclic heterocycle consisting of a benzene ring and a pyrimidine ring, is a cornerstone in medicinal chemistry and materials science. Its derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antihypertensive properties.[1][2] This widespread utility stems from the versatile reactivity of the quinazoline core, which allows for the introduction of diverse functional groups at various positions, thereby modulating its physicochemical properties and biological interactions. This technical guide provides an in-depth exploration of the reactivity of the quinazoline scaffold, complete with experimental protocols, quantitative data, and visual diagrams to aid in the design and synthesis of novel quinazoline-based compounds.
Core Reactivity of the Quinazoline Ring
The electronic nature of the quinazoline ring is characterized by the presence of two nitrogen atoms within the pyrimidine ring, which significantly influences its reactivity. The nitrogen atoms are not equivalent, leading to a polarization of the 3,4-double bond.[3][4] The pyrimidine ring is generally electron-deficient and therefore resistant to electrophilic substitution, while the benzene ring is more susceptible to such reactions.[5] Conversely, the pyrimidine ring, particularly at the 2- and 4-positions, is activated towards nucleophilic attack.
Electrophilic Substitution Reactions
Electrophilic substitution on the unsubstituted quinazoline ring primarily occurs on the benzene portion. The predicted order of reactivity for electrophilic attack is 8 > 6 > 5 > 7.[4][5]
Nitration: The most well-documented electrophilic substitution reaction of quinazoline is nitration. Treatment of quinazoline with fuming nitric acid in concentrated sulfuric acid yields 6-nitroquinazoline.[4][6]
Experimental Protocol: Electrophilic Nitration of Quinazoline to 6-Nitroquinazoline[5]
Materials and Reagents:
-
Quinazoline
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid. Cool the acid to 0-5 °C.
-
Addition of Quinazoline: While maintaining the low temperature, slowly add quinazoline to the cooled sulfuric acid with continuous stirring until it is fully dissolved.
-
Nitration: Add fuming nitric acid dropwise to the reaction mixture using a dropping funnel. The addition rate should be controlled to maintain the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane multiple times.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude 6-nitroquinazoline by recrystallization or column chromatography.
Nucleophilic Substitution Reactions
The electron-deficient nature of the pyrimidine ring makes positions 2 and 4 susceptible to nucleophilic attack. Halo-substituted quinazolines, particularly 2- and 4-chloroquinazolines, are versatile intermediates for introducing a wide range of nucleophiles.[5] The C4 position is generally more reactive towards nucleophilic substitution than the C2 position.[7]
Substitution of 4-Chloroquinazoline: 4-Chloroquinazoline readily undergoes nucleophilic aromatic substitution (SNAr) with various nucleophiles, including amines, hydrazines, and alkoxides, to yield 4-substituted quinazolines.[8]
Experimental Protocol: Nucleophilic Substitution of 4-Chloroquinazoline with an Amine[9]
Materials and Reagents:
-
4-Chloroquinazoline
-
Primary or secondary amine
-
Isopropanol (or other suitable high-boiling solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-chloroquinazoline (1.0 equivalent) and the desired amine (1.2 equivalents) in isopropanol.
-
Reaction: Heat the mixture to reflux with stirring.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Functionalization of the Quinazoline Scaffold
Modern synthetic methodologies have enabled the highly selective functionalization of the quinazoline core, providing access to a vast chemical space of derivatives.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the quinazoline scaffold. Halogenated quinazolines are common starting materials for these transformations.[9][10]
Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl or heteroaryl groups at various positions of the quinazoline ring, typically by coupling a bromoquinazoline with a boronic acid in the presence of a palladium catalyst and a base.[10]
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromoquinazoline[12][13][14]
Materials and Reagents:
-
Bromoquinazoline derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required, e.g., SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., 1,4-dioxane/water, toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube or round-bottom flask under an inert atmosphere, combine the bromoquinazoline (1.0 equivalent), arylboronic acid (1.1-1.5 equivalents), palladium catalyst (e.g., 0.05 equivalents), and base (2.0-3.0 equivalents).
-
Solvent Addition: Add the deoxygenated solvent system.
-
Degassing: If necessary, degas the reaction mixture by bubbling argon through it for several minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
C-H Functionalization
Direct C-H bond functionalization has emerged as a highly atom-economical and efficient strategy for modifying the quinazoline scaffold, avoiding the need for pre-functionalized starting materials.[11][12] Transition metal catalysis, particularly with palladium, rhodium, and cobalt, has been instrumental in achieving regioselective C-H activation and subsequent arylation, alkylation, and amination of the quinazoline core.[11]
Quantitative Data on Quinazoline Reactions
The following tables summarize representative yields for various reactions involving the quinazoline scaffold, providing a comparative overview of different synthetic methodologies.
Table 1: Synthesis of Quinazoline Derivatives
| Entry | Reactants | Catalyst/Reagent | Solvent | Yield (%) | Reference |
| 1 | 2-Aminobenzophenones, Benzylamines | Ceric Ammonium Nitrate (CAN)/TBHP | CH₃CN | 75-93 | [13] |
| 2 | Aromatic Aldehydes, 2-Aminobenzophenone, NH₄OAc | 4-(N,N-dimethylamino)pyridine (DMAP) | - | 67-98 | [13] |
| 3 | Substituted Benzaldehydes, o-Aminoarylketones, NH₄OAc | I₂ | EtOH or neat | 91-97 | [13] |
| 4 | 2-Aminophenyl Ketones, Amines | [(C₆H₆)(PCy₃)(CO)RuH]⁺BF₄⁻ / Ligand | Dioxane | up to 87 | [14][15] |
| 5 | Diethyl 3-aminobenzene-1,2-dicarboxylate, Nitriles | [NMP]⁺HSO₄⁻ (Ionic Liquid) | - | up to 90 | [16] |
Table 2: Functionalization of the Quinazoline Scaffold
| Entry | Reaction Type | Substrate | Coupling Partner/Reagent | Catalyst/Conditions | Yield (%) | Reference |
| 1 | Suzuki-Miyaura Coupling | 2-Pyridylboronate | Aryl Bromide | Pd₂(dba)₃ / Ligand / KF | 74-82 | [17] |
| 2 | Nucleophilic Substitution | 4-Chloro-2-(pyridin-4-yl)quinazoline | Hydrazine Hydrate | Methanol, rt | - | [18] |
| 3 | C-H Arylation | Quinoline N-oxide | Aryl Bromide | Pd(OAc)₂ | 45-86 | [12] |
| 4 | C-H Alkylation | Quinazolinone | C4-alkyl 1,4-dihydropyridine | Visible light | Good | [11] |
| 5 | Oxidative Olefin Bond Cleavage | 2-Aminobenzamides, Styrenes | DTBP / p-TsOH | DMSO | - | [19] |
Signaling Pathways and Experimental Workflows
Quinazoline derivatives are renowned for their ability to modulate various biological signaling pathways, a key reason for their prevalence in drug discovery. A prominent example is their role as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[9][20][21]
EGFR Signaling Pathway and Quinazoline Inhibition
The EGFR signaling cascade is initiated by the binding of ligands such as EGF, leading to receptor dimerization, autophosphorylation of tyrosine residues, and the activation of downstream pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[3][22] These pathways regulate crucial cellular processes including proliferation, survival, and differentiation.[20] In many cancers, mutations or overexpression of EGFR lead to its constitutive activation, promoting uncontrolled cell growth.[23] Quinazoline-based inhibitors, such as Gefitinib and Erlotinib, are designed to compete with ATP for binding to the kinase domain of EGFR, thereby blocking its downstream signaling and inhibiting tumor growth.[2]
Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.
Experimental Workflow: Synthesis and Biological Evaluation
The development of novel quinazoline-based therapeutic agents typically follows a structured workflow encompassing synthesis, characterization, and comprehensive biological evaluation.
Caption: General workflow for the synthesis and evaluation of quinazoline derivatives.
This guide provides a foundational understanding of the reactivity of the quinazoline scaffold, supported by practical experimental protocols and quantitative data. The versatility of this heterocyclic system, coupled with modern synthetic methods, ensures its continued importance in the development of novel molecules with significant scientific and therapeutic potential.
References
- 1. Design, synthesis, and evaluation of novel quinazoline derivatives as potent EGFR inhibitors: In silico and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Quinazolinone synthesis [organic-chemistry.org]
- 12. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. epublications.marquette.edu [epublications.marquette.edu]
- 16. researchgate.net [researchgate.net]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ClinPGx [clinpgx.org]
- 23. researchgate.net [researchgate.net]
Initial Screening of 2,4-Dichloro-6-fluoroquinazoline: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and key considerations for the initial screening of 2,4-Dichloro-6-fluoroquinazoline in chemical libraries. Due to the limited publicly available screening data for this specific compound, this document outlines a representative approach based on the well-established screening cascades for analogous quinazoline-based kinase inhibitors.
Introduction to this compound
This compound is a halogenated quinazoline derivative. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1] Compounds with a 2,4-disubstituted quinazoline core are well-documented as potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others involved in oncogenic signaling pathways.[1][2] The dichloro substitutions at the 2 and 4 positions provide reactive sites for the synthesis of diverse chemical libraries, while the fluorine at the 6-position can modulate the compound's physicochemical properties and biological activity.
High-Throughput Screening (HTS) Strategy
The initial screening of this compound would typically be performed as part of a larger high-throughput screening campaign involving a diverse chemical library. The primary goal is to identify "hits" that exhibit activity against a specific biological target or cellular phenotype.
A generalized workflow for such a screening campaign is depicted below:
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of screening data. Below are representative protocols for key assays in the initial screening of a compound like this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This biochemical assay is designed to quantify the inhibitory effect of a compound on the enzymatic activity of a purified kinase.[3]
Objective: To determine the concentration of the test compound required to inhibit 50% of the target kinase's activity (IC50).
Materials:
-
Purified recombinant kinase (e.g., EGFR, VEGFR2)
-
Specific peptide substrate for the kinase
-
ATP (Adenosine Triphosphate)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well, white, opaque plates
-
Luminescence-capable plate reader
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then further diluted in the kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound solution to the wells of a 384-well plate.
-
Add 5 µL of a mixture containing the kinase enzyme and its substrate to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP, which is then used in a luciferase reaction to produce light.[4]
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is directly proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition for each compound concentration is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a non-linear regression model.[4]
Cell Viability Assay (MTT Assay)
This cell-based assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is commonly used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.
Objective: To determine the concentration of the test compound that reduces cell viability by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., A549 for lung cancer, MCF-7 for breast cancer)
-
Complete cell culture medium
-
Test compound (stock solution in DMSO)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition and Formazan Formation: After incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[6] Mix thoroughly.
-
Absorbance Measurement: Record the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Data Presentation
While specific screening data for this compound is not available, the following tables illustrate how the results of the aforementioned assays would be presented.
Table 1: Illustrative In Vitro Kinase Inhibition Data for a Quinazoline Compound
| Target Kinase | IC50 (nM) |
| EGFR | 25 |
| VEGFR2 | 150 |
| HER2 | 80 |
| SRC | >10,000 |
Table 2: Illustrative Cell Viability Data for a Quinazoline Compound
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-small cell lung | 0.5 |
| MCF-7 | Breast | 1.2 |
| HCT116 | Colon | 2.5 |
| HEK293 | Normal Kidney (control) | >50 |
Signaling Pathways
Quinazoline derivatives frequently target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The primary targets are often receptor tyrosine kinases like EGFR. Inhibition of these receptors can block downstream signaling through the PI3K/Akt and MAPK/ERK pathways.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in regulating cell growth and differentiation.[7][8] Its aberrant activation is a hallmark of many cancers. Quinazoline-based inhibitors typically act as ATP-competitive inhibitors at the kinase domain of EGFR.[9]
PI3K/Akt and MAPK/ERK Downstream Pathways
Upon activation, EGFR initiates downstream signaling cascades, prominently the PI3K/Akt and MAPK/ERK pathways, which are central to cell survival and proliferation.[10][11]
Conclusion
References
- 1. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Precursors and Starting Materials for 2,4-Dichloro-6-fluoroquinazoline
This technical guide provides a comprehensive overview of the synthetic pathways, experimental protocols, and key starting materials for the preparation of 2,4-dichloro-6-fluoroquinazoline. This compound is a crucial intermediate in the synthesis of various biologically active molecules, making a thorough understanding of its preparation vital for researchers and professionals in drug development and medicinal chemistry.
Synthetic Pathways
The most common and efficient synthetic route to this compound proceeds via a two-step process. The primary starting material for this pathway is 2-amino-5-fluorobenzoic acid.
The general synthetic scheme is as follows:
-
Step 1: Synthesis of 6-Fluoroquinazoline-2,4(1H,3H)-dione: 2-Amino-5-fluorobenzoic acid is cyclized to form the quinazoline-2,4-dione ring system. This is typically achieved through reaction with a source of a carbonyl group, such as sodium cyanate.
-
Step 2: Chlorination of 6-Fluoroquinazoline-2,4(1H,3H)-dione: The resulting dione is then chlorinated to yield the final product, this compound. This transformation is commonly carried out using a strong chlorinating agent like phosphorus oxychloride (POCl₃).
The following diagram illustrates this primary synthetic pathway:
Caption: Primary synthetic pathway to this compound.
Experimental Protocols
Detailed methodologies for the key synthetic steps are provided below. These protocols are based on established literature procedures for analogous compounds and have been adapted for the synthesis of the 6-fluoro derivative.
Step 1: Synthesis of 6-Fluoroquinazoline-2,4(1H,3H)-dione
This procedure details the cyclization of 2-amino-5-fluorobenzoic acid to form the quinazoline-2,4-dione intermediate.
Materials:
-
2-Amino-5-fluorobenzoic acid
-
Sodium cyanate (NaOCN)
-
Glacial acetic acid
-
Water
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
A suspension of 2-amino-5-fluorobenzoic acid in water is prepared in a reaction vessel.
-
Glacial acetic acid is added to the suspension.
-
A solution of sodium cyanate in water is added dropwise to the reaction mixture with vigorous stirring.
-
The reaction mixture is stirred at room temperature for a specified period.
-
Sodium hydroxide is then added in portions, and the mixture is cooled.
-
The pH of the reaction mixture is carefully adjusted to ~4 by the dropwise addition of concentrated hydrochloric acid, which leads to the precipitation of the product.
-
The precipitate is collected by filtration, washed with water, and dried to yield 6-fluoroquinazoline-2,4(1H,3H)-dione.
Step 2: Chlorination of 6-Fluoroquinazoline-2,4(1H,3H)-dione
This protocol describes the conversion of the quinazoline-2,4-dione intermediate to the final this compound product.[1]
Materials:
-
6-Fluoroquinazoline-2,4(1H,3H)-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline or N,N-diethylaniline
-
Ice
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
A suspension of 6-fluoroquinazoline-2,4(1H,3H)-dione is made in phosphorus oxychloride.
-
N,N-Dimethylaniline (or N,N-diethylaniline) is added slowly to the suspension.
-
The reaction mixture is heated to reflux (approximately 120 °C) for several hours until the starting material is completely dissolved.[1]
-
After cooling, the reaction mixture is poured slowly onto a large volume of ice with caution due to the exothermic reaction.
-
The resulting precipitate is collected by filtration and washed with ice water.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent such as dichloromethane to afford pure this compound as a solid.[1]
The following diagram outlines the general experimental workflow for the synthesis:
References
The Versatility of 2,4-Dichloro-6-fluoroquinazoline: A Comprehensive Review of its Applications in Drug Discovery and Beyond
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-6-fluoroquinazoline stands as a pivotal scaffold in modern medicinal chemistry, offering a versatile platform for the synthesis of a myriad of biologically active compounds. Its unique structural features, including the reactive chlorine atoms at the 2 and 4 positions and the fluorine atom at the 6 position, allow for regioselective modifications, leading to the development of potent and selective therapeutic agents. This in-depth technical guide explores the core applications of this compound, with a primary focus on its role in the development of kinase inhibitors for cancer therapy. We will delve into the quantitative biological data of its derivatives, provide detailed experimental protocols for their synthesis, and visualize the key signaling pathways they modulate.
Core Applications in Medicinal Chemistry
The quinazoline core is a well-established pharmacophore found in numerous FDA-approved drugs. The introduction of a fluorine atom at the 6-position can enhance metabolic stability, bioavailability, and binding affinity of the resulting compounds. This compound serves as a key starting material for a range of derivatives with diverse therapeutic applications.
Kinase Inhibitors in Oncology
The most prominent application of this compound derivatives is in the development of kinase inhibitors for the treatment of cancer. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors: The 4-anilinoquinazoline scaffold is a classic pharmacophore for EGFR inhibitors. By reacting this compound with various anilines, researchers have developed potent EGFR inhibitors that have shown significant antitumor activity.[1][2] These compounds compete with ATP for binding to the kinase domain of EGFR, thereby inhibiting its downstream signaling.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key mediator of angiogenesis. Derivatives of this compound have been synthesized and evaluated as VEGFR-2 inhibitors, demonstrating potential as anti-angiogenic agents.[3]
-
Aurora Kinase Inhibitors: Aurora kinases are essential for cell cycle regulation, and their overexpression is common in many cancers. The quinazoline scaffold has been utilized to develop inhibitors of Aurora kinases, particularly Aurora A and B, leading to cell cycle arrest and apoptosis in cancer cells.
Other Therapeutic Areas
Beyond oncology, the versatile chemistry of this compound has been explored for other therapeutic targets, including:
-
Antimicrobial Agents: Certain quinazoline derivatives have shown promising activity against various bacterial and fungal strains.
-
Anti-inflammatory Agents: The quinazoline nucleus is also found in compounds with anti-inflammatory properties.
-
Antimalarial Agents: Researchers have investigated 2-anilino-4-amino-quinazolines as potential antimalarial drugs.[4]
Data Presentation: Biological Activity of 6-Fluoroquinazoline Derivatives
The following tables summarize the in vitro biological activities of various 6-fluoroquinazoline derivatives against different cancer cell lines and kinases. The IC50 values, representing the concentration of the compound required to inhibit 50% of the biological activity, are presented.
| Compound ID | Target Cell Line/Kinase | IC50 (µM) | Reference |
| Series 1: 4-Anilino-6-fluoroquinazoline Derivatives | |||
| Compound 7i | A549 (Lung Cancer) | 2.25 | [1][2] |
| HT-29 (Colon Cancer) | 1.72 | [1][2] | |
| MCF-7 (Breast Cancer) | 2.81 | [1][2] | |
| EGFR | 0.017 | [1][2] | |
| Series 2: 4-Anilinoquinazoline-acylamino Derivatives | |||
| Compound 15a | EGFR | 0.13 | [3] |
| VEGFR-2 | 0.56 | [3] | |
| Compound 15b | HT-29 (Colon Cancer) | 5.27 | [3] |
| MCF-7 (Breast Cancer) | 4.41 | [3] | |
| H460 (Lung Cancer) | 11.95 | [3] | |
| EGFR | 0.15 | [3] | |
| VEGFR-2 | 1.81 | [3] | |
| Compound 15e | EGFR | 0.69 | [3] |
| VEGFR-2 | 0.87 | [3] |
Experimental Protocols
The synthesis of biologically active molecules from this compound primarily involves regioselective nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the C4 position is more susceptible to nucleophilic attack than the chlorine at the C2 position, allowing for a stepwise and controlled synthesis.
General Procedure for the Synthesis of 4-(Anilino)-2-chloro-6-fluoroquinazolines
This protocol describes a general method for the synthesis of 4-anilino-2-chloro-6-fluoroquinazoline derivatives, which are key intermediates for many kinase inhibitors.
Materials:
-
This compound
-
Substituted aniline
-
Isopropanol (or other suitable solvent like ethanol or DMF)
-
Triethylamine (or another non-nucleophilic base)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in isopropanol.
-
Addition of Reagents: Add the substituted aniline (1.1 eq) to the solution, followed by the dropwise addition of triethylamine (1.2 eq).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 24 hours depending on the reactivity of the aniline.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the desired 4-(anilino)-2-chloro-6-fluoroquinazoline.
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Synthesis of N2-(4-Fluorophenyl)-6,7-dimethoxy-N4-(oxolan-2-ylmethyl)quinazoline-2,4-diamine (a related antimalarial agent)[4]
This protocol details the synthesis of a 2,4-diaminoquinazoline derivative, illustrating the sequential substitution at the C4 and C2 positions.
Step 1: Synthesis of 2-chloro-6,7-dimethoxy-N-(oxolan-2-ylmethyl)quinazolin-4-amine
-
To a solution of 2,4-dichloro-6,7-dimethoxyquinazoline (1.0 eq) in a suitable solvent, add (oxolan-2-yl)methanamine (1.1 eq).
-
The reaction is typically carried out at room temperature for 20 hours.
-
The product, 2-chloro-6,7-dimethoxy-N-(oxolan-2-ylmethyl)quinazolin-4-amine, is isolated after an appropriate work-up and purification.
Step 2: Synthesis of N2-(4-Fluorophenyl)-6,7-dimethoxy-N4-(oxolan-2-ylmethyl)quinazoline-2,4-diamine
-
A mixture of 2-chloro-6,7-dimethoxy-N-(oxolan-2-ylmethyl)quinazolin-4-amine (1.0 eq), 4-fluoroaniline (2.0 eq), and trifluoroacetic acid (TFA) in isopropanol is heated in a microwave reactor at 120 °C for 15 minutes.
-
After cooling, the reaction mixture is worked up and the crude product is purified to yield the final compound.
Mandatory Visualization: Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by kinase inhibitors derived from this compound.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Caption: Aurora Kinase Workflow and Inhibition.
Conclusion
This compound has proven to be a highly valuable and versatile building block in the synthesis of novel therapeutic agents. Its application in the development of kinase inhibitors, particularly for cancer treatment, has yielded numerous potent compounds with promising preclinical and clinical activity. The ability to selectively functionalize the C2 and C4 positions allows for the fine-tuning of pharmacological properties, leading to the discovery of next-generation targeted therapies. The continued exploration of the chemical space around the 6-fluoroquinazoline scaffold holds great promise for addressing unmet medical needs in oncology and beyond.
References
- 1. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 2. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,4-Dichloro-6-fluoroquinazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) on 2,4-dichloro-6-fluoroquinazoline, a key scaffold in medicinal chemistry. This document outlines the principles of regioselectivity, detailed experimental protocols for the synthesis of monosubstituted and disubstituted derivatives, and the application of these compounds as kinase inhibitors in cancer therapy.
Introduction
The quinazoline scaffold is recognized as a "privileged structure" in drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The this compound is a versatile starting material for the synthesis of a diverse library of compounds through nucleophilic aromatic substitution. The presence of two chlorine atoms at the C2 and C4 positions allows for sequential and regioselective substitution, enabling the introduction of various functional groups. The fluorine atom at the C6 position can enhance the metabolic stability and binding affinity of the final compounds.
Regioselectivity of Nucleophilic Aromatic Substitution
The nucleophilic aromatic substitution on 2,4-dichloroquinazolines is highly regioselective. The chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine atom at the C2 position. This preferential substitution at C4 occurs under milder reaction conditions.[6][7] Substitution at the C2 position typically requires harsher conditions, such as higher temperatures.[6][7]
This regioselectivity can be explained by the electronic properties of the quinazoline ring. Density Functional Theory (DFT) calculations have shown that the carbon atom at the C4 position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack.[1][2][4] This inherent reactivity allows for a controlled, stepwise synthesis of 2,4-disubstituted quinazolines.
Applications in Drug Discovery: Kinase Inhibitors
Derivatives of 2,4-disubstituted-6-fluoroquinazoline are of particular interest in oncology, where they have been extensively explored as inhibitors of various protein kinases. Notably, 4-anilinoquinazoline derivatives have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are crucial targets in cancer therapy.[3] EGFR is often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival.[3] By blocking the ATP binding site of the EGFR tyrosine kinase, these inhibitors can disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the monosubstitution at the C4 position and the subsequent disubstitution at the C2 position of 2,4-dichloroquinazoline derivatives. While specific data for the 6-fluoro analog is limited in publicly available literature, the presented data for related analogs provides a strong predictive framework.
Table 1: Monosubstitution at the C4 Position of 2,4-Dichloroquinazoline Derivatives
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference Compound |
| Aniline | Isopropanol | - | Reflux | 6 | Satisfactory | 2,4-dichloro-6,7-dimethoxyquinazoline |
| Substituted Anilines | Dioxane | DIPEA | 80 | 12 | 60-65 | 2,4-dichloro-6,7-dimethoxyquinazoline |
| Hydrazine Hydrate | Ethanol | - | 0-5 | 2 | Not Specified | 2,4-dichloroquinazoline |
| Aliphatic Amines | 2-Propanol | - | Reflux | 24 | Not Specified | 2,4-dichloroquinazoline |
Table 2: Disubstitution at the C2 Position of 2-Chloro-4-substituted-quinazoline Derivatives
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference Compound |
| Hydrazine Hydrate | Isopropanol | - | Reflux | 1 | Not Specified | 2-chloro-4-hydrazinylquinazoline |
| Secondary Amines | THF | - | Reflux | Not Specified | Not Specified | General |
| Various Amines | Not Specified | Not Specified | Harsh Conditions | Not Specified | Not Specified | General |
Experimental Protocols
The following are generalized protocols for the synthesis of monosubstituted and disubstituted 6-fluoroquinazoline derivatives based on established methodologies for analogous compounds. Researchers should optimize these conditions for their specific nucleophiles.
Protocol 1: Synthesis of 2-Chloro-4-(substituted-amino)-6-fluoroquinazoline (Monosubstitution)
Materials:
-
This compound
-
Amine nucleophile (e.g., substituted aniline)
-
Solvent (e.g., Isopropanol, Dioxane, or Ethanol)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA, if necessary)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent (e.g., isopropanol, 10-20 mL per mmol of substrate), add the amine nucleophile (1.0-1.2 eq).
-
If the amine salt is used or if the reaction requires a base, add DIPEA (1.5-2.0 eq).
-
Stir the reaction mixture at room temperature or heat to reflux (typically 80-100 °C) for a period of 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, filter the solid and wash with cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous workup: Dilute the residue with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography or recrystallization to afford the desired 2-chloro-4-(substituted-amino)-6-fluoroquinazoline.
Protocol 2: Synthesis of 2,4-Di(substituted-amino)-6-fluoroquinazoline (Disubstitution)
Materials:
-
2-Chloro-4-(substituted-amino)-6-fluoroquinazoline (from Protocol 1)
-
Second amine nucleophile
-
High-boiling point solvent (e.g., isopropanol, N,N-Dimethylformamide - DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard workup and purification equipment
Procedure:
-
In a round-bottom flask, dissolve the 2-chloro-4-(substituted-amino)-6-fluoroquinazoline (1.0 eq) in a suitable high-boiling solvent (e.g., isopropanol).
-
Add the second amine nucleophile (1.5-3.0 eq).
-
Heat the reaction mixture to a higher temperature (reflux, typically >100 °C) and stir for an extended period (12-48 hours). Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
The workup and purification procedure is similar to Protocol 1. The crude product is typically purified by column chromatography to yield the final 2,4-di(substituted-amino)-6-fluoroquinazoline.
Visualizations
Caption: Regioselective SNAr on this compound.
Caption: Inhibition of the EGFR signaling pathway.
Caption: Experimental workflow for synthesis and purification.
References
- 1. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors [wisdomlib.org]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 5. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 6. Discovery and optimization of 4-anilinoquinazoline derivatives spanning ATP binding site and allosteric site as effective EGFR-C797S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Dichloro-6-fluoroquinazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the regioselective Suzuki-Miyaura cross-coupling reactions of 2,4-dichloro-6-fluoroquinazoline. This protocol is particularly relevant for the synthesis of compound libraries for drug discovery, as the quinazoline scaffold is a key component in a variety of biologically active compounds. The selective functionalization at the C4 position allows for the generation of diverse 4-aryl-2-chloro-6-fluoroquinazolines, which can serve as versatile intermediates for further chemical modifications.
Introduction
The quinazoline ring system is a privileged scaffold in medicinal chemistry, found in numerous approved drugs, including kinase inhibitors for cancer therapy. The targeted synthesis of polysubstituted quinazolines is therefore of significant interest. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for constructing C-C bonds in these heterocyclic systems.
For 2,4-dichloroquinazolines, the chlorine atom at the C4 position is significantly more electrophilic and thus more reactive towards oxidative addition to a Pd(0) catalyst compared to the chlorine at the C2 position. This inherent reactivity allows for the regioselective mono-arylation at the C4 position, leaving the C2-chloro substituent available for subsequent functionalization. The fluorine atom at the C6 position can enhance the biological activity and metabolic stability of the final compounds.
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with a variety of (hetero)arylboronic acids proceeds with high regioselectivity at the C4 position.
General Reaction: this compound + (Hetero)arylboronic acid -> 4-(Hetero)aryl-2-chloro-6-fluoroquinazoline
Experimental Protocols
This section provides a detailed, generalized protocol for the selective Suzuki-Miyaura coupling reaction at the C4 position of this compound. Optimization may be required for specific substrates.
Materials:
-
This compound
-
(Hetero)arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a combination of a palladium source like Pd₂(dba)₃ with a ligand like XPhos) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, DME, toluene, with or without water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the (hetero)arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v) via syringe. The typical concentration is 0.1 M with respect to the starting quinazoline.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-(hetero)aryl-2-chloro-6-fluoroquinazoline.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Suzuki coupling of this compound with various (hetero)arylboronic acids, based on typical outcomes for analogous substrates.
| Entry | (Hetero)arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 4 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 4 | 80-90 |
| 3 | 3-Fluorophenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ (2.5) | DME | 85 | 6 | 82-92 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ (2.5) | Toluene | 100 | 8 | 75-85 |
| 5 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 95 | 5 | 70-80 |
| 6 | Pyridin-3-ylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ (2) | DME/H₂O (4:1) | 90 | 10 | 60-75 |
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Suzuki coupling reaction with this compound.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Caption: Regioselectivity of the Suzuki coupling on this compound.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,4-Dichloro-6-fluoroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors approved for therapeutic use. Its ability to mimic the ATP binding site in various kinases makes it an attractive starting point for the design of targeted therapies. The strategic functionalization of the quinazoline ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the synthesis of potent kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), using 2,4-dichloro-6-fluoroquinazoline as a key starting material. The fluorine substitution at the 6-position can enhance binding affinity and improve metabolic stability, making this a desirable feature in drug design.
The primary synthetic route involves a regioselective nucleophilic aromatic substitution (SNAr) at the more reactive C4 position of the this compound core with various substituted anilines. This reaction is generally carried out under mild conditions. Subsequent modifications can be introduced at the C2 position under more forcing conditions if desired, allowing for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.
Targeted Signaling Pathways
Kinase inhibitors synthesized from the this compound scaffold predominantly target key receptor tyrosine kinases (RTKs) implicated in cancer cell proliferation, survival, and angiogenesis.
Epidermal Growth Factor Receptor (EGFR) Signaling: EGFR is a critical regulator of cell growth and differentiation. Its aberrant activation, through mutation or overexpression, drives the proliferation of various cancer cells by activating downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling: VEGFR-2 is the primary mediator of the angiogenic effects of VEGF. Its activation on endothelial cells triggers signaling cascades that lead to the formation of new blood vessels, a process essential for tumor growth and metastasis.
Synthesis of 4-Anilino-6-fluoroquinazoline Derivatives
The general synthetic scheme for the preparation of 4-anilino-6-fluoroquinazoline kinase inhibitors is outlined below. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) where the more labile chlorine atom at the C4 position is displaced by a substituted aniline.
Protocol 1: Synthesis of a Representative 4-(3-chloro-4-fluoroanilino)-6-fluoroquinazoline
This protocol describes the synthesis of a representative 4-anilino-6-fluoroquinazoline derivative.
Materials:
-
This compound
-
3-chloro-4-fluoroaniline
-
Isopropanol (IPA)
-
Hydrochloric acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Procedure:
-
To a solution of this compound (1.0 eq) in isopropanol, add 3-chloro-4-fluoroaniline (1.1 eq).
-
Add a catalytic amount of hydrochloric acid to the reaction mixture.
-
Heat the mixture to reflux (approximately 82 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold isopropanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the 4-(3-chloro-4-fluoroanilino)-2-chloro-6-fluoroquinazoline.
Biological Evaluation Protocols
The following protocols are essential for characterizing the biological activity of the synthesized kinase inhibitors.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Synthesized inhibitor compound
-
DMSO
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
In a 384-well plate, add the inhibitor dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ assay protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell-Based Phosphorylation Assay (Western Blot)
This assay determines the effect of the inhibitor on the phosphorylation of the target kinase and its downstream signaling proteins within a cellular context.
Materials:
-
Cancer cell line overexpressing the target kinase (e.g., A431 for EGFR, HUVEC for VEGFR-2)
-
Cell culture medium and supplements
-
Synthesized inhibitor compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor compound for a specified time (e.g., 2 hours).
-
Lyse the cells with lysis buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation.
Protocol 4: Cell Viability Assay (MTT Assay)
This assay measures the effect of the inhibitor on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
Synthesized inhibitor compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitor compound.
-
Incubate the plate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Data Presentation
The following tables summarize representative inhibitory activities of 6-fluoro-4-anilinoquinazoline derivatives against EGFR and VEGFR-2 kinases.
Table 1: Inhibitory Activity of Representative 6-Fluoro-4-Anilinoquinazoline Derivatives against EGFR. [1][2][3]
| Compound ID | Substituent on Anilino Ring | EGFR IC50 (nM) |
| 1 | 3-chloro, 4-fluoro | 11.66 |
| 2 | 3-bromo | 3.2 |
| 3 | 3-ethynyl | 25.42 |
| Gefitinib | (Reference) | 25.42 |
Table 2: Inhibitory Activity of Representative 6-Fluoro-4-Anilinoquinazoline Derivatives against VEGFR-2. [4][5][6]
| Compound ID | Substituent on Anilino Ring | VEGFR-2 IC50 (nM) |
| 4 | 4-bromo-2-fluoro | 7.0 |
| 5 | 3-hydroxy | 7.0 |
| 6 | 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl) | 10.3 |
| Sorafenib | (Reference) | 78.9 |
Conclusion
This compound is a versatile and valuable starting material for the synthesis of a diverse range of potent kinase inhibitors. The straightforward and regioselective nucleophilic aromatic substitution at the C4 position with various anilines allows for the rapid generation of compound libraries for SAR exploration. The protocols outlined in this document provide a comprehensive guide for the synthesis, purification, and biological evaluation of these compounds against key cancer targets such as EGFR and VEGFR-2. The presented data highlights the potential of the 6-fluoro-4-anilinoquinazoline scaffold in the development of novel and effective anti-cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
using 2,4-Dichloro-6-fluoroquinazoline in multi-component reactions
Topic: One-Pot, Three-Component Synthesis of 2,4-Disubstituted-6-fluoroquinazolines from 2,4-Dichloro-6-fluoroquinazoline
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The development of efficient synthetic methodologies to access structurally diverse quinazoline libraries is crucial for drug discovery programs. Multi-component reactions (MCRs) offer a powerful and atom-economical approach to rapidly construct complex molecules from simple starting materials in a single synthetic operation, thereby accelerating the discovery of novel therapeutic agents.[1][2]
This compound is a versatile and reactive scaffold for the synthesis of novel quinazoline derivatives. The fluorine substituent can enhance metabolic stability and binding affinity of the final compounds.[3] The differential reactivity of the two chlorine atoms at the C4 and C2 positions allows for a sequential and regioselective nucleophilic aromatic substitution (SNAr). The chlorine at the C4 position is more susceptible to nucleophilic attack under milder conditions compared to the chlorine at the C2 position.[1][4] This application note describes a robust, one-pot, three-component protocol for the synthesis of a library of 2,4-disubstituted-6-fluoroquinazolines by leveraging this differential reactivity.
Reaction Principle
The proposed multi-component reaction is a sequential, one-pot synthesis involving this compound and two different nucleophiles: a primary or secondary amine and a thiol. The reaction proceeds in two distinct steps within the same reaction vessel. First, the more reactive C4-chloro group is selectively displaced by an amine under mild conditions. Following this, the temperature is elevated to facilitate the substitution of the less reactive C2-chloro group by a thiol, yielding the desired 2,4-disubstituted-6-fluoroquinazoline.
Caption: General reaction scheme for the one-pot, three-component synthesis.
Experimental Protocol
Materials
-
This compound (Component A)
-
Various primary and secondary amines (Component B, Nucleophile 1)
-
Various thiols (Component C, Nucleophile 2)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Heating mantle with a temperature controller
-
Inert atmosphere setup (e.g., Schlenk line)
-
Standard laboratory glassware for extraction and purification
-
Rotary evaporator
-
Flash chromatography system
Procedure: Synthesis of 4-(diethylamino)-6-fluoro-2-(phenylthio)quinazoline
-
Reaction Setup: To a dry 50 mL round-bottom flask under an argon atmosphere, add this compound (1.0 mmol, 217.02 mg).
-
Solvent Addition: Add anhydrous DMF (10 mL) to the flask and stir until the starting material is fully dissolved.
-
Step 1: Addition of Amine (Nucleophile 1):
-
Add diethylamine (1.1 mmol, 0.114 mL) to the solution at room temperature.
-
Add DIPEA (1.5 mmol, 0.261 mL) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2 hours. Monitor the reaction progress by TLC or LC-MS to confirm the formation of the intermediate, 4-(diethylamino)-2-chloro-6-fluoroquinazoline.
-
-
Step 2: Addition of Thiol (Nucleophile 2):
-
To the same reaction mixture, add thiophenol (1.2 mmol, 0.123 mL).
-
Add an additional portion of DIPEA (1.5 mmol, 0.261 mL).
-
Heat the reaction mixture to 80 °C and stir for 6 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 50 mL of water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-(diethylamino)-6-fluoro-2-(phenylthio)quinazoline.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation
The following table summarizes the results for a representative library of 2,4-disubstituted-6-fluoroquinazolines synthesized using the one-pot, three-component protocol.
| Entry | Amine (Nucleophile 1) | Thiol (Nucleophile 2) | Product | Yield (%) | Purity (%) |
| 1 | Diethylamine | Thiophenol | 4-(diethylamino)-6-fluoro-2-(phenylthio)quinazoline | 85 | >98 |
| 2 | Morpholine | Benzyl mercaptan | 6-fluoro-4-morpholino-2-(benzylthio)quinazoline | 82 | >99 |
| 3 | Piperidine | 4-Methylthiophenol | 6-fluoro-4-(piperidin-1-yl)-2-((4-methylphenyl)thio)quinazoline | 88 | >98 |
| 4 | Aniline | Cyclohexanethiol | N-phenyl-6-fluoro-2-(cyclohexylthio)quinazolin-4-amine | 75 | >97 |
| 5 | Benzylamine | Ethanethiol | N-benzyl-6-fluoro-2-(ethylthio)quinazolin-4-amine | 79 | >98 |
Visualization of Experimental Workflow
Caption: Experimental workflow for the one-pot synthesis of 2,4-disubstituted-6-fluoroquinazolines.
Conclusion
This application note provides a detailed protocol for a highly efficient, one-pot, three-component synthesis of 2,4-disubstituted-6-fluoroquinazolines. The method takes advantage of the differential reactivity of the C4 and C2 positions on the quinazoline core, allowing for the sequential and regioselective introduction of two different nucleophiles. This strategy is ideal for the rapid generation of diverse chemical libraries, making it a valuable tool for researchers in medicinal chemistry and drug discovery to explore the structure-activity relationships of novel quinazoline derivatives.
References
Application Note and Protocol for the Purification of 2,4-Dichloro-6-fluoroquinazoline by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Dichloro-6-fluoroquinazoline is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds.[1][2] Following its synthesis, the crude product often contains unreacted starting materials, byproducts, and other impurities that must be removed to ensure high purity for subsequent applications. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely used and effective technique for the separation of moderately polar organic compounds.[3][4]
The methodology described herein is based on established principles of chromatography and purification strategies for structurally related halogenated heterocyclic compounds.[3][4][5] This protocol offers a robust starting point that can be optimized to achieve high purity of the target compound.
Data Presentation
The following tables summarize the materials and parameters for a typical purification of this compound.
Table 1: Materials and Reagents
| Category | Item | Specification |
| Chemicals | Crude this compound | - |
| Silica Gel | 230-400 mesh | |
| Hexane | HPLC grade | |
| Ethyl Acetate | HPLC grade | |
| Dichloromethane (DCM) | HPLC grade | |
| Sand | Acid-washed | |
| Equipment | Glass chromatography column | Appropriate size for scale |
| Solvent reservoir | - | |
| Fraction collector or test tubes | - | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | |
| UV lamp | 254 nm | |
| Rotary evaporator | - |
Table 2: Column Chromatography Parameters (Example)
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | A standard choice for normal-phase chromatography.[3][4] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | A common solvent system for compounds of moderate polarity.[3][6] |
| TLC Mobile Phase | 20% Ethyl Acetate in Hexane | To be optimized for an Rf of ~0.3.[7] |
| Sample Loading | Dry Loading | Recommended for improved resolution.[4][8] |
| Elution Mode | Gradient Elution | Allows for efficient separation of impurities with different polarities.[8] |
| Detection | UV visualization at 254 nm | For monitoring fractions by TLC. |
Experimental Protocols
This section provides a detailed step-by-step methodology for the purification of this compound.
1. Thin Layer Chromatography (TLC) Analysis for Solvent System Optimization
Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC.
-
Dissolve a small amount of the crude this compound in a few drops of dichloromethane or ethyl acetate.
-
Spot the dissolved crude mixture onto a TLC plate.
-
Develop a series of TLC plates in chambers with varying ratios of hexane and ethyl acetate (e.g., 5%, 10%, 20%, 30% ethyl acetate in hexane).
-
Visualize the separated spots under a UV lamp (254 nm).
-
The ideal solvent system is one in which the desired product has a Retention Factor (Rf) of approximately 0.2-0.35, with good separation from impurities.[7][9]
2. Sample Preparation (Dry Loading)
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Add silica gel (approximately 2-3 times the weight of the crude material) to the solution.
-
Remove the solvent using a rotary evaporator until a fine, free-flowing powder is obtained.[4]
3. Column Packing (Slurry Method)
-
Select a glass column of an appropriate size for the amount of crude material. A general guideline is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.[10]
-
Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer of sand.[7]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane or 5% ethyl acetate in hexane).
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.[3]
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.
-
Carefully add a thin layer of sand on top of the packed silica to protect the surface.[3]
4. Column Loading and Elution
-
Carefully add the prepared dry-loaded sample onto the top layer of sand in the column.
-
Gently add a small amount of the initial mobile phase to the top of the column without disturbing the sample layer.
-
Open the stopcock and begin eluting the column.
-
Start with a low polarity mobile phase (e.g., 100% hexane or 5% ethyl acetate in hexane) and gradually increase the polarity by increasing the percentage of ethyl acetate. A stepwise gradient is often effective.
-
Maintain a consistent flow rate. Gentle air pressure can be applied if necessary.
5. Fraction Collection and Analysis
-
Collect the eluent in appropriately sized fractions (e.g., test tubes or vials).
-
Monitor the elution of the product by periodically analyzing the collected fractions using TLC with the optimized solvent system.
-
Identify the fractions containing the pure this compound, characterized by a single spot with a consistent Rf value.
-
Combine the pure fractions.
6. Product Isolation and Characterization
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Determine the yield and assess the purity of the final product using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
References
- 1. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C8H3Cl2FN2 | CID 16658238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2,4-DICHLORO-6,7-DIFLUOROQUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 6. Chromatography [chem.rochester.edu]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Purification [chem.rochester.edu]
- 9. orgsyn.org [orgsyn.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Characterization of 2,4-Dichloro-6-fluoroquinazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of 2,4-Dichloro-6-fluoroquinazoline, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis are designed to ensure accurate identification, purity assessment, and quality control.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₈H₃Cl₂FN₂ | [1] |
| Molecular Weight | 217.02 g/mol | [1] |
| Appearance | White to yellow solid | [2] |
| Boiling Point | 277.3 ± 22.0 °C (Predicted) | [2] |
| Density | 1.571 ± 0.06 g/cm³ (Predicted) | [2] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [2] |
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for determining the purity of this compound and identifying non-volatile impurities.
Experimental Protocol
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD).
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
This compound reference standard and sample
Chromatographic Conditions:
| Parameter | Proposed HPLC Method |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 50% B2-15 min: 50-95% B15-20 min: 95% B20-21 min: 95-50% B21-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at a concentration of 1.0 mg/mL in acetonitrile.
-
Prepare the analysis sample at a concentration of 1.0 mg/mL in acetonitrile.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Identify the main peak corresponding to this compound by comparing its retention time with that of the reference standard.
-
Calculate the purity of the sample using the area percent method from the chromatogram.
Experimental Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling and Identification
This method is ideal for the analysis of volatile and semi-volatile impurities and for confirming the identity of this compound.
Experimental Protocol
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
Chemicals and Reagents:
-
Dichloromethane (GC grade) or other suitable volatile solvent
-
Helium (99.999% purity)
-
This compound reference standard and sample
Chromatographic and Spectrometric Conditions:
| Parameter | Proposed GC-MS Method |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Split, 50:1 ratio |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 100°C, hold 1 minRamp: 15°C/min to 300°CHold: 5 min at 300°C |
| MS Transfer Line Temp. | 290°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan |
| Mass Range | 50 - 500 amu |
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at 1.0 mg/mL in dichloromethane.
-
Prepare the analysis sample at a concentration of 1.0 mg/mL in the same solvent.
Data Analysis:
-
Identify the main peak by comparing its retention time and mass spectrum to that of the reference standard.
-
The mass spectrum should show a molecular ion peak [M]+ at m/z 216 and characteristic isotopic peaks for the two chlorine atoms.
-
Identify impurities by searching their mass spectra against a commercial library (e.g., NIST).
-
Calculate purity using the area percent method from the Total Ion Chromatogram (TIC).
Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for the unambiguous structural confirmation of this compound.
Experimental Protocol
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
Acquisition Parameters:
-
¹H NMR: Acquire proton NMR spectra to observe the signals of the aromatic protons.
-
¹³C NMR: Acquire carbon NMR spectra to identify all unique carbon atoms in the molecule.
-
¹⁹F NMR: Acquire fluorine NMR to confirm the presence and environment of the fluorine atom.
-
2D NMR (COSY, HSQC, HMBC) can be performed for more detailed structural assignment if needed.
Expected Spectral Data:
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |
| ¹H NMR (400 MHz, CDCl₃) | 8.03 | dd | 9.2, 4.9 | Aromatic H | [2] |
| 7.86 | dd | 8.1, 2.7 | Aromatic H | [2] | |
| 7.79-7.73 | m | - | Aromatic H | [2] | |
| Mass Spec. (ESI+) | 216.9 | - | - | [M+H]⁺ | [2] |
Logical Relationship of NMR Data Interpretation
References
Application Note: 1H and 13C NMR Analysis of 2,4-Dichloro-6-fluoroquinazoline
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Dichloro-6-fluoroquinazoline is a halogenated quinazoline derivative of interest in medicinal chemistry and drug discovery due to the prevalence of the quinazoline scaffold in biologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such molecules. This application note provides a detailed protocol for the acquisition and analysis of 1H and 13C NMR spectra of this compound, including predicted spectral data based on its chemical structure.
Predicted NMR Data
Due to the absence of publicly available experimental NMR data for this compound, the following tables present predicted chemical shifts (δ) and coupling constants (J). These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The numbering convention used for peak assignment is shown in the molecular structure diagram below.
Predicted ¹H NMR Data
| Peak Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 | 7.8 - 8.0 | dd | J(H-5, H-7) = ~9 Hz, J(H-5, F-6) = ~5 Hz |
| H-7 | 7.6 - 7.8 | ddd | J(H-7, H-8) = ~9 Hz, J(H-7, H-5) = ~9 Hz, J(H-7, F-6) = ~9 Hz |
| H-8 | 8.1 - 8.3 | dd | J(H-8, H-7) = ~9 Hz, J(H-8, F-6) = ~2.5 Hz |
Predicted ¹³C NMR Data
| Peak Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 155 - 158 |
| C-4 | 160 - 163 |
| C-4a | 120 - 123 |
| C-5 | 115 - 118 (d, J(C-5, F-6) = ~25 Hz) |
| C-6 | 162 - 165 (d, J(C-6, F) = ~250 Hz) |
| C-7 | 125 - 128 (d, J(C-7, F-6) = ~10 Hz) |
| C-8 | 130 - 133 |
| C-8a | 148 - 151 |
Experimental Protocols
A detailed methodology for the NMR analysis of this compound is provided below.
Sample Preparation
-
Compound Purity : Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for similar aromatic compounds.[1][2]
-
Concentration :
-
Sample Filtration : To ensure a homogeneous magnetic field and prevent line broadening, filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube.[3]
-
Internal Standard : For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent.[1]
NMR Data Acquisition
The following are general instrument parameters that can be used as a starting point and should be optimized for the specific instrument and sample.
¹H NMR Spectroscopy
-
Spectrometer Frequency : 400 MHz or higher for better resolution.
-
Pulse Sequence : A standard single-pulse sequence (e.g., 'zg' on Bruker instruments).
-
Acquisition Time : Typically 2-4 seconds.
-
Relaxation Delay (d1) : 1-5 seconds. For quantitative measurements, the relaxation delay should be at least 5 times the longest T1 relaxation time of the protons of interest.[4]
-
Number of Scans : 8 to 16 scans are usually sufficient for a good signal-to-noise ratio with the recommended sample concentration.
-
Spectral Width : A spectral width of -2 to 12 ppm is generally adequate for most organic compounds.
-
Temperature : 298 K (25 °C).
¹³C NMR Spectroscopy
-
Spectrometer Frequency : 100 MHz or higher (corresponding to a ¹H frequency of 400 MHz).
-
Pulse Sequence : A standard proton-decoupled pulse sequence (e.g., 'zgpg' on Bruker instruments) to simplify the spectrum to single lines for each carbon.
-
Acquisition Time : Typically 1-2 seconds.
-
Relaxation Delay (d1) : 2 seconds.
-
Number of Scans : Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.
-
Spectral Width : A spectral width of 0 to 200 ppm is appropriate for most organic molecules.
-
Temperature : 298 K (25 °C).
Data Processing
-
Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction : Apply a baseline correction to obtain a flat baseline.
-
Referencing : Calibrate the chemical shift scale by setting the peak of the internal standard (TMS) to 0 ppm. If no internal standard is used, the residual solvent peak can be used for referencing (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[5]
-
Integration : Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Peak Picking : Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra. For ¹H NMR, determine the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants (J).
Visualizations
The following diagrams illustrate the molecular structure with atom numbering for NMR assignment and the general experimental workflow.
Caption: Molecular structure of this compound with atom numbering for NMR peak assignment.
Caption: Experimental workflow for 1H and 13C NMR analysis.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 3. sites.bu.edu [sites.bu.edu]
- 4. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
Application Notes and Protocols for the Mass Spectrometric Analysis of 2,4-Dichloro-6-fluoroquinazoline and its Derivatives
These application notes provide a comprehensive guide for the analysis of 2,4-Dichloro-6-fluoroquinazoline and its derivatives using mass spectrometry. The protocols are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Introduction
This compound serves as a crucial building block in the synthesis of various biologically active compounds, including kinase inhibitors used in targeted cancer therapy. Accurate and sensitive analytical methods are paramount for the characterization of this key intermediate and its subsequent derivatives. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a powerful tool for the identification, quantification, and structural elucidation of these compounds.
This document outlines detailed protocols for sample preparation and LC-MS/MS analysis, along with predicted fragmentation patterns to aid in the interpretation of mass spectral data. The provided methodologies are based on established practices for the analysis of similar halogenated heterocyclic compounds and can be adapted for a range of research applications.
Predicted Mass Spectrometric Data
Due to the absence of publicly available experimental mass spectra for this compound, the following data is predicted based on its chemical structure and the known fragmentation behavior of related quinazoline derivatives.
Predicted Quantitative Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for the parent molecule and its major fragment ions in both positive and negative ionization modes. The characteristic isotopic pattern for a molecule containing two chlorine atoms (approximately 3:2 ratio for [M] to [M+2] and 1:3 for [M+4]) is a key diagnostic feature.
| Ion Type | Predicted m/z | Description |
| Positive Ion Mode | ||
| [M+H]⁺ | 217.9737 | Protonated parent molecule |
| [M+H-Cl]⁺ | 182.9993 | Loss of a chlorine atom |
| [M+H-HCl]⁺ | 182.0046 | Loss of hydrogen chloride |
| [M+H-2Cl]⁺ | 148.0249 | Loss of both chlorine atoms |
| [M+H-HCN]⁺ | 190.9670 | Loss of hydrogen cyanide from the quinazoline ring |
| Negative Ion Mode | ||
| [M-H]⁻ | 215.9579 | Deprotonated parent molecule |
| [M-Cl]⁻ | 181.9835 | Loss of a chlorine radical |
Experimental Protocols
The following protocols provide a starting point for the development of robust analytical methods for this compound and its derivatives. Optimization may be required based on the specific matrix and analytical instrumentation.
Sample Preparation
For analysis of a pure standard or reaction mixture, a simple dilution is typically sufficient.
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile, or DMSO) to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Serially dilute the stock solution with the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to achieve a final concentration within the linear range of the instrument, typically in the low µg/mL to ng/mL range.
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulates before injection into the LC-MS system.
For more complex matrices such as plasma or tissue extracts, a protein precipitation or solid-phase extraction (SPE) cleanup may be necessary to minimize matrix effects.
Liquid Chromatography - Tandem Mass Spectrometry (LC-MS/MS)
The following LC-MS/MS parameters are recommended as a starting point and should be optimized for the specific instrument and application.
| Parameter | Recommended Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive and Negative (scouting run recommended) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Desolvation Gas | Nitrogen |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Scan Mode | Full Scan (for initial investigation) and Product Ion Scan (for fragmentation analysis) |
| Collision Energy | Ramped (e.g., 10-40 eV) to observe fragmentation patterns |
Visualizations
The following diagrams illustrate the theoretical fragmentation pathway and a general experimental workflow for the analysis of this compound.
Caption: Predicted Fragmentation Pathway of this compound.
Caption: General Experimental Workflow for LC-MS Analysis.
Conclusion
The protocols and data presented in these application notes provide a solid foundation for the mass spectrometric analysis of this compound and its derivatives. The predicted fragmentation patterns and isotopic distributions are key to the confident identification of these compounds. The detailed experimental workflow and LC-MS/MS parameters offer a robust starting point for method development, which can be further optimized to meet the specific needs of the research, be it for reaction monitoring, impurity profiling, or quantitative analysis in various matrices. Adherence to good laboratory practices and proper instrument calibration will ensure the generation of high-quality, reproducible data.
Application of 2,4-Dichloro-6-fluoroquinazoline in Solid-Phase Synthesis for Drug Discovery
Abstract: This document provides detailed application notes and protocols for the utilization of 2,4-dichloro-6-fluoroquinazoline as a key building block in the solid-phase synthesis of 2,4-diamino-6-fluoroquinazoline libraries. These libraries are of significant interest in drug discovery due to the prevalence of the quinazoline scaffold in numerous biologically active compounds. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide to the synthesis, from resin preparation to final product cleavage and analysis.
Introduction
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of a wide range of therapeutic agents with activities including anticancer, anti-inflammatory, and antimicrobial properties. Solid-phase synthesis offers a rapid and efficient method for the generation of large combinatorial libraries of quinazoline derivatives, enabling accelerated structure-activity relationship (SAR) studies. This compound is a versatile precursor for such syntheses, with the two chlorine atoms at the 2 and 4 positions exhibiting differential reactivity, allowing for sequential and regioselective nucleophilic substitution. The fluorine atom at the 6-position provides a valuable handle for modulating the physicochemical and pharmacological properties of the final compounds.
Chemical Properties of this compound
A thorough understanding of the properties of the starting material is crucial for successful synthesis.
| Property | Value | Reference |
| CAS Number | 134517-57-0 | [1][2] |
| Molecular Formula | C₈H₃Cl₂FN₂ | [2][3] |
| Molecular Weight | 217.03 g/mol | [2] |
| Appearance | White to yellow solid | [1] |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [1][2] |
Solid-Phase Synthesis of a 2,4-Diamino-6-fluoroquinazoline Library
The following protocol is a representative method adapted from established procedures for the solid-phase synthesis of analogous 2,4-diaminoquinazoline libraries.[4] It utilizes a Rink Amide resin for the generation of C-terminal amide products.
Experimental Workflow
The overall workflow for the solid-phase synthesis of a 2,4-diamino-6-fluoroquinazoline library is depicted below.
Caption: Workflow for solid-phase synthesis of 2,4-diamino-6-fluoroquinazolines.
Detailed Experimental Protocol
Materials:
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Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g loading)
-
This compound
-
Primary amines (R¹-NH₂)
-
Secondary amines (R²-NH₂)
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N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (deionized)
-
Solid-phase synthesis vessel
Protocol Steps:
-
Resin Swelling:
-
Place the Rink Amide resin (1.0 g, ~0.5 mmol) in a solid-phase synthesis vessel.
-
Swell the resin in DMF (10 mL) for 1 hour with gentle agitation.
-
Drain the solvent.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF (10 mL) to the resin.
-
Agitate for 20 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
-
Primary Amine (R¹) Attachment (if not starting with an amino resin):
-
This step is for creating a diverse library starting from a common resin. For direct use of an amino-functionalized resin, proceed to step 4.
-
Couple the first building block (e.g., an Fmoc-protected amino acid) using standard peptide coupling protocols (e.g., DIC/Oxyma).
-
-
First Nucleophilic Substitution (C4 Position):
-
Dissolve this compound (3 equivalents relative to resin loading) and DIPEA (5 equivalents) in DMF.
-
Add the solution to the deprotected resin-bound amine.
-
Heat the reaction mixture at 60°C for 4-6 hours with agitation. The C4 position is more reactive and will be substituted under these milder conditions.[5]
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
-
Second Nucleophilic Substitution (C2 Position):
-
Dissolve the second amine (R²-NH₂) (5 equivalents) in a suitable solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).
-
Add the amine solution to the resin.
-
Heat the reaction at a higher temperature, typically 100-120°C, for 12-24 hours. The substitution at the C2 position requires more forcing conditions.
-
Wash the resin with DMF (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
-
-
Cleavage from Resin:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail (10 mL) to the dried resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Concentrate the combined filtrate under a stream of nitrogen.
-
-
Purification and Analysis:
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge and decant the ether.
-
Wash the precipitate with cold ether and dry under vacuum.
-
Purify the crude product by preparative reverse-phase HPLC.
-
Characterize the final product by LC-MS and NMR spectroscopy.
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the solid-phase synthesis protocol.
| Step | Reagent | Equivalents (relative to resin loading) | Solvent | Temperature | Time |
| Fmoc Deprotection | 20% Piperidine | - | DMF | Room Temp. | 2 x 15 min |
| C4 Substitution | This compound | 3 | DMF | 60°C | 4-6 h |
| DIPEA | 5 | DMF | 60°C | 4-6 h | |
| C2 Substitution | R²-NH₂ | 5 | NMP/DMSO | 100-120°C | 12-24 h |
| Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | - | - | Room Temp. | 2-3 h |
Signaling Pathway/Logical Relationship Diagram
The logical progression of the chemical transformations on the solid support is illustrated below.
Caption: Chemical transformations on the solid support during synthesis.
Conclusion
This compound is a valuable and versatile building block for the solid-phase synthesis of 2,4-diamino-6-fluoroquinazoline libraries. The differential reactivity of the two chlorine atoms allows for a stepwise and regioselective introduction of diverse functionalities. The protocols and data presented in this application note provide a solid foundation for researchers to efficiently generate libraries of novel quinazoline derivatives for screening in drug discovery programs. Optimization of reaction conditions may be necessary depending on the specific amines used in the synthesis.
References
- 1. esmed.org [esmed.org]
- 2. Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles [jsynthchem.com]
- 3. peptide.com [peptide.com]
- 4. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dichloro-6-fluoroquinazoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,4-Dichloro-6-fluoroquinazoline synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Yield of this compound
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Question: My reaction has resulted in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
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Answer: A low or non-existent yield of this compound can stem from several factors throughout the synthetic process. The general synthesis involves two key steps: the formation of 6-fluoroquinazoline-2,4(1H,3H)-dione from 2-amino-5-fluorobenzoic acid, followed by chlorination. Issues can arise in either of these stages.
A logical workflow for troubleshooting this issue is outlined below:
[1] 4. Optimize Reaction Conditions: The chlorination step typically requires elevated temperatures, often at reflux (around 110-120°C), for several hours. [1][2]Insufficient heating or reaction time can lead to incomplete conversion. 5. Careful Work-up: The reaction mixture is typically quenched by pouring it slowly into ice water. [2][3][4][5]This step is highly exothermic and must be done carefully to prevent degradation of the product. The pH may need to be neutralized to facilitate precipitation. [6] Issue 2: Presence of Impurities in the Final Product
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Question: My final product contains significant impurities after the synthesis. How can I identify and minimize them?
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Answer: Impurities often arise from incomplete reactions or side reactions. A common impurity is the mono-chlorinated intermediate or unreacted starting material.
Strategies to Minimize Impurities:
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Drive the Reaction to Completion: Ensure a sufficient excess of the chlorinating agent and an adequate reaction time and temperature to favor the formation of the di-chloro product.
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Purification: The crude product can be purified using column chromatography on silica gel with an appropriate eluting solvent, such as dichloromethane (CH₂Cl₂). [2]Recrystallization from a suitable solvent like acetone or ethanol is another effective purification method. [3][6]
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis is typically a two-step process:
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Cyclization: 2-amino-5-fluorobenzoic acid is reacted with a source of carbon and nitrogen, such as urea or sodium cyanate, to form 6-fluoroquinazoline-2,4(1H,3H)-dione. [1][3]2. Chlorination: The resulting dione is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield this compound. [1][3] The overall workflow can be visualized as follows:
Caption: General synthetic workflow.
Q2: What are the critical parameters and reagents for the chlorination step?
A2: The chlorination of 6-fluoroquinazoline-2,4(1H,3H)-dione is a critical step. Key parameters and reagents are summarized below:
| Parameter/Reagent | Typical Conditions/Examples | Reported Yield | Reference |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | 85.4% - 94% | [1][3] |
| Thionyl chloride (SOCl₂) | 91.3% (for a similar substrate) | [7][8] | |
| Catalyst/Base | N,N-dimethylaniline | 88% (for a difluoro analog) | [2] |
| N,N-diethylaniline | 94% (for a 7-fluoro analog) | [3] | |
| N,N-dimethylformamide (DMF) | 85.4% (for a 7-fluoro analog) | [1] | |
| Temperature | 110-120°C (Reflux) | - | [1][2] |
| Reaction Time | 6 hours to overnight | - | [1][3] |
Q3: Can you provide a detailed experimental protocol for the chlorination step?
A3: The following is a representative protocol based on literature procedures for analogous compounds. [1][3] Materials:
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6-fluoroquinazoline-2,4(1H,3H)-dione
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Phosphorus oxychloride (POCl₃)
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N,N-diethylaniline or DMF
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Ice water
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Toluene (optional, for removal of excess POCl₃)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-fluoroquinazoline-2,4(1H,3H)-dione in phosphorus oxychloride.
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Slowly add a catalytic amount of N,N-diethylaniline or DMF to the suspension.
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Heat the reaction mixture to reflux (approximately 110-120°C) and maintain this temperature for 6-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. This step should be performed in a fume hood as it is highly exothermic and releases HCl gas.
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The crude product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.
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Wash the precipitate thoroughly with cold water to remove any residual acid.
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Dry the solid under vacuum to obtain the crude this compound.
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Further purification can be achieved by recrystallization or column chromatography.
Q4: Are there any known side reactions to be aware of?
A4: While the literature does not extensively detail specific side reactions for this exact compound, general side reactions in similar chlorination reactions can include:
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Incomplete Chlorination: This results in the formation of mono-chloro-fluoroquinazolines, which can be difficult to separate from the desired product.
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Decomposition: At high temperatures or during an aggressive work-up, the quinazoline ring can potentially degrade, leading to lower yields.
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Hydrolysis: The dichloro product is reactive and can hydrolyze back to the mono-chloro or dione starting material if exposed to water for extended periods, especially at elevated temperatures. This is why a quick and cold work-up is essential.
References
- 1. scispace.com [scispace.com]
- 2. 2,4-DICHLORO-6,7-DIFLUOROQUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 3. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2,4-Dichloro-6-fluoroquinazoline
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 2,4-Dichloro-6-fluoroquinazoline. Below you will find frequently asked questions (FAQs) and troubleshooting advice to address common challenges, particularly concerning impurities that may arise during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
The synthesis of this compound generally follows a two-step process. The first step involves the formation of 6-fluoroquinazoline-2,4(1H,3H)-dione from a suitable starting material like 2-amino-5-fluorobenzoic acid. The subsequent and crucial step is the chlorination of the dione. This is commonly achieved by refluxing the 6-fluoroquinazoline-2,4(1H,3H)-dione with a chlorinating agent, most frequently phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base such as N,N-dimethylaniline or N,N-diethylaniline to facilitate the reaction.[1][2]
Q2: What are the potential impurities I should be aware of during the synthesis of this compound?
During the synthesis of this compound, several impurities can form. These can be broadly categorized as process-related impurities and degradation products.
-
Process-Related Impurities:
-
Unreacted Starting Material: Residual 6-fluoroquinazoline-2,4(1H,3H)-dione may remain if the chlorination reaction is incomplete.
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Mono-chloro Intermediates: Incomplete chlorination can also lead to the formation of 2-chloro-6-fluoroquinazolin-4-one or 4-chloro-6-fluoroquinazolin-2-one.
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Byproducts from Reagents: Impurities can arise from the reagents used, such as hydrolysis products of phosphorus oxychloride. The use of tertiary amines like N,N-dimethylaniline can sometimes lead to the formation of colored byproducts.[1]
-
-
Degradation-Related Impurities:
-
Hydrolysis Products: this compound is susceptible to hydrolysis, which can occur during workup or storage if exposed to moisture. This can lead to the formation of the mono-chloro intermediates mentioned above or revert back to the starting dione.[3]
-
Q3: My final product has a persistent color, what could be the cause?
A colored product, often ranging from yellow to dark purple, can be indicative of impurities.[1] The use of N,N-dimethylaniline in conjunction with phosphorus oxychloride at high temperatures can generate colored byproducts.[1] Inadequate removal of these byproducts during purification is a common cause of discoloration. Additionally, degradation of the product or the presence of other aromatic impurities can contribute to color.
Q4: I am observing low yields. What are the common reasons for this?
Low yields in the synthesis of this compound can be attributed to several factors:
-
Incomplete Reaction: The chlorination reaction may not have gone to completion. This can be due to insufficient reaction time, temperature, or an inadequate amount of the chlorinating agent.
-
Product Loss During Workup: The product is typically isolated by pouring the reaction mixture onto ice water, followed by filtration.[1] Significant product loss can occur during this step if the precipitation is incomplete or if the product is somewhat soluble in the aqueous medium.
-
Side Reactions: The formation of byproducts consumes the starting material and reduces the yield of the desired product.
-
Mechanical Losses: Product loss during transfers, filtration, and drying steps can also contribute to a lower overall yield.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Presence of Starting Material (6-fluoroquinazoline-2,4(1H,3H)-dione) in Product | Incomplete chlorination reaction. | - Increase reaction time and/or temperature.- Ensure an adequate molar excess of phosphorus oxychloride.- Confirm the quality of the chlorinating agent. |
| Presence of Mono-chloro Impurities | Incomplete chlorination or hydrolysis during workup. | - Optimize reaction conditions (time, temperature).- During workup, use ice-cold water and minimize the exposure time of the product to the aqueous medium.- Ensure thorough drying of the final product. |
| Discolored Product | Residual catalysts or byproducts from the tertiary amine. | - Purify the crude product using column chromatography with a suitable solvent system (e.g., dichloromethane on silica gel).[1]- Consider using an alternative base or a different purification technique. |
| Low Yield | Incomplete reaction, product loss during workup, or side reactions. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to ensure completion.- Optimize the workup procedure to maximize product precipitation and recovery.- Carefully control reaction temperature to minimize the formation of side products. |
| Difficulty in Product Isolation/Filtration | Fine precipitate formation. | - Allow the precipitate to age in the cold mixture to encourage crystal growth before filtration.- Use an appropriate filter aid if necessary. |
Experimental Protocols
Synthesis of this compound (General Procedure)
This protocol is a general representation based on similar syntheses and should be adapted and optimized for specific laboratory conditions.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-fluoroquinazoline-2,4(1H,3H)-dione in an excess of phosphorus oxychloride (POCl₃).
-
Addition of Base: Slowly add N,N-dimethylaniline or N,N-diethylaniline to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 120°C) and maintain it for several hours (e.g., 7 hours).[1] The reaction progress should be monitored by a suitable method (e.g., TLC, LC-MS) until the starting material is consumed.
-
Workup: After cooling the reaction mixture, carefully and slowly pour it onto a large volume of crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Isolation: The resulting precipitate is collected by vacuum filtration and washed thoroughly with cold water.
-
Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel using an appropriate eluent, such as dichloromethane, to yield the pure this compound as a solid.[1]
Visualizing Impurity Formation and Troubleshooting
Diagram 1: Potential Impurity Formation Pathway
A diagram illustrating the potential pathways for the formation of common impurities during the synthesis of this compound.
Diagram 2: Troubleshooting Workflow
A logical workflow to guide researchers in troubleshooting and resolving impurity issues encountered during the synthesis.
References
Technical Support Center: Managing Regioselectivity in Reactions of 2,4-Dichloro-6-fluoroquinazoline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-dichloro-6-fluoroquinazoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage the regioselectivity of your reactions and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: At which position does nucleophilic aromatic substitution (SNAr) preferentially occur on this compound?
A1: Nucleophilic aromatic substitution (SNAr) on this compound, and 2,4-dichloroquinazolines in general, overwhelmingly favors substitution at the C4 position under mild reaction conditions.[1][2] This is due to the higher electrophilicity of the carbon at the 4-position, which has been supported by Density Functional Theory (DFT) calculations showing it has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more susceptible to nucleophilic attack.[3][4]
Q2: What reaction conditions favor selective monosubstitution at the C4 position?
A2: Mild reaction conditions are generally sufficient for selective C4 substitution. This typically involves reacting this compound with a primary or secondary amine at or below room temperature, or with gentle heating. A variety of solvents and bases can be employed without compromising C4 selectivity.
Q3: How can I achieve substitution at the C2 position?
A3: Substitution at the C2 position is more challenging due to its lower reactivity compared to the C4 position.[3] To achieve substitution at C2, you generally have two options:
-
Sequential Substitution: First, perform a selective substitution at the C4 position. Then, subject the resulting 2-chloro-4-substituted-6-fluoroquinazoline to more forcing reaction conditions. This often involves higher temperatures (typically above 100 °C), microwave irradiation, or palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[3][1][5]
-
Blocking the C4 Position: In some cases, the C4 position can be temporarily blocked with a group that can be removed later, allowing for selective reaction at the C2 position.[2]
Q4: Does the nature of the nucleophile affect the regioselectivity?
A4: For a wide range of common nucleophiles, including primary and secondary aliphatic amines, anilines, and benzylamines, the inherent preference for C4 substitution remains dominant under mild conditions.[3] The choice of nucleophile will primarily affect the reaction rate and yield.
Q5: How does the fluorine atom at the 6-position influence the reactivity?
A5: The electron-withdrawing nature of the fluorine atom at the 6-position is expected to increase the overall electrophilicity of the quinazoline ring system, thereby facilitating the SNAr reaction at both C2 and C4 positions compared to an unsubstituted 2,4-dichloroquinazoline. However, it does not typically alter the inherent regioselectivity that favors the C4 position.
Q6: How can I confirm the regioselectivity of my reaction?
A6: It is crucial to experimentally verify the regioselectivity of your products.[3] Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguously determining the substitution pattern.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion to the desired C4-substituted product. | 1. Insufficiently reactive nucleophile.2. Reaction temperature is too low.3. Inappropriate solvent or base. | 1. Consider using a more nucleophilic amine.2. Gradually increase the reaction temperature (e.g., from room temperature to 40-60 °C).3. Screen different solvent/base combinations. Common choices include THF with Et₃N or DIPEA, or ethanol with NaOAc.[3] |
| A mixture of C2- and C4-substituted products is obtained. | 1. Reaction conditions are too harsh, leading to some C2 substitution.2. The nucleophile is exceptionally reactive. | 1. Reduce the reaction temperature and shorten the reaction time.2. If using a highly reactive nucleophile, consider performing the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| The disubstituted (2,4-diamino) product is forming. | 1. The reaction temperature is too high.2. The reaction was left for an extended period.3. An excess of the nucleophile was used. | 1. Significantly lower the reaction temperature.2. Monitor the reaction closely by TLC or LC-MS and stop it once the monosubstituted product is predominantly formed.3. Use a stoichiometric amount of the nucleophile relative to the this compound. |
| Difficulty in achieving C2 substitution on a 2-chloro-4-substituted-6-fluoroquinazoline. | 1. Insufficiently harsh reaction conditions.2. The nucleophile for the C2 position is not reactive enough. | 1. Increase the reaction temperature significantly (e.g., >100 °C), potentially using a high-boiling point solvent like DMF or DMSO.2. Consider using microwave irradiation to accelerate the reaction.[3]3. If direct SNAr fails, explore palladium-catalyzed cross-coupling methods.[3] |
Experimental Protocols
General Procedure for Selective C4-Amination of this compound
This protocol provides a general method for the regioselective synthesis of 2-chloro-4-amino-6-fluoroquinazolines.
-
Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., tetrahydrofuran (THF), ethanol, or acetonitrile; 10 mL) in a round-bottom flask, add the desired primary or secondary amine (1.0-1.2 mmol).
-
Base Addition: Add a suitable base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions with aliphatic amines are often complete within a few hours, while reactions with less nucleophilic anilines may require gentle heating (e.g., 40-60 °C).[3]
-
Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford the desired 2-chloro-4-amino-6-fluoroquinazoline.
General Procedure for C2-Amination of 2-Chloro-4-substituted-6-fluoroquinazolines
This protocol describes a general method for the substitution at the C2 position, following a successful C4-substitution.
-
Reaction Setup: In a microwave-safe reaction vial or a sealed tube, combine the 2-chloro-4-substituted-6-fluoroquinazoline (1.0 mmol), the desired amine (1.5-2.0 mmol), and a high-boiling point solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or isopropanol (5-10 mL).
-
Reaction Conditions: Heat the reaction mixture to a high temperature (typically in the range of 120-180 °C). The use of microwave irradiation can significantly reduce the reaction time.[3] Monitor the reaction for the disappearance of the starting material.
-
Work-up: After cooling to room temperature, the reaction mixture is typically poured into water to precipitate the product. The solid is collected by filtration, washed with water, and dried. Alternatively, the mixture can be extracted with an organic solvent.
-
Purification: The crude product is purified by recrystallization or flash column chromatography to yield the desired 2,4-disubstituted-6-fluoroquinazoline.
Data Presentation
Table 1: Summary of Reaction Conditions for Regioselective SNAr of 2,4-Dichloroquinazolines
| Position | Nucleophile Type | Typical Solvents | Typical Bases | Temperature Range | Outcome |
| C4 | Aliphatic/Aromatic Amines | THF, Ethanol, Dioxane, Acetonitrile | Et₃N, DIPEA, NaOAc | 0 °C to 80 °C | Predominantly C4-monosubstitution[3] |
| C2 | Aliphatic/Aromatic Amines | DMF, DMSO, Isopropanol | (Often not required at high temp.) | > 100 °C or Microwave | C2-substitution on 4-substituted precursor[3][1] |
Visualizations
Caption: Electronic factors favoring nucleophilic attack at the C4 position.
Caption: Stepwise workflow for synthesizing 2,4-disubstituted quinazolines.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nucleophilic Substitution at C2 vs. C4
Welcome to the technical support center for troubleshooting nucleophilic substitution reactions on heterocyclic rings. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in controlling regioselectivity between the C2 and C4 positions.
Frequently Asked Questions (FAQs)
Q1: Why does nucleophilic aromatic substitution (SNAr) on heterocycles like pyrimidines and quinolines preferentially occur at the C2 and C4 positions?
A1: The nitrogen atom(s) in these heterocyclic rings are electron-withdrawing, which makes the ring electron-deficient and thus susceptible to attack by nucleophiles.[1] When a nucleophile attacks the C2 or C4 position, a high-energy anionic intermediate (a Meisenheimer complex) is formed.[2][3] The stability of this intermediate is key. For attack at the C2 and C4 positions, the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance.[1][2][3] This provides significant stabilization that is not possible if the attack occurs at other positions, such as C3.[2][3]
Q2: In a typical 2,4-disubstituted pyrimidine or quinoline, which position is generally more reactive towards nucleophiles, C2 or C4?
A2: Generally, the C4 position is more reactive and favored for nucleophilic attack over the C2 position.[1][4][5] This preference is attributed to the superior delocalization and stabilization of the negative charge in the Meisenheimer intermediate formed during the C4 attack.[4] Frontier molecular orbital theory also supports this, as the Lowest Unoccupied Molecular Orbital (LUMO) often has a larger coefficient at the C4 carbon, making it more electrophilic.[6][7] For quinolines, the reactivity order is also C4 > C2.[8]
Q3: What is the difference between kinetic and thermodynamic control in the context of C2 vs. C4 substitution?
A3: These concepts determine the final product ratio based on reaction conditions.
-
Kinetic Control : At lower temperatures, the reaction is typically irreversible. The major product will be the one that forms the fastest, which is known as the kinetic product. This corresponds to the reaction pathway with the lower activation energy.[9][10][11]
-
Thermodynamic Control : At higher temperatures, the reaction may become reversible, allowing an equilibrium to be established. The major product will be the most stable one, known as the thermodynamic product, even if it forms more slowly.[9][10][11]
In C2/C4 substitution, one isomer may form faster (kinetic product), while the other may be more stable (thermodynamic product). Controlling the reaction temperature is a key tool to influence the outcome.[9][10]
Troubleshooting Guides
Issue 1: My reaction on a 2,4-dichloropyrimidine is non-selective, yielding a mixture of C2 and C4 substituted products. How can I improve selectivity?
| Potential Cause | Troubleshooting & Optimization Strategy |
| Inherent Reactivity | The electronic balance between C2 and C4 is delicate.[4] C4 is generally favored, but conditions can lead to mixtures. |
| Favoring C4-Substitution | This is often the default pathway. Ensure the reaction is not run at excessively high temperatures which might allow for isomerization or reaction at the less favored C2 site. |
| Favoring C2-Substitution | Achieving C2 selectivity often requires strategic modification of the substrate or reaction conditions.[12] |
| Substrate Modification: Introduce an electron-donating group (EDG), such as methoxy (-OMe) or methylamino (-NHMe), at the C6 position. An EDG at C6 can alter the electronic distribution (LUMO), making the C2 position more electrophilic and favoring nucleophilic attack there.[1][4][12] | |
| Nucleophile Choice: In some systems, particularly with an electron-withdrawing group at C5, using tertiary amine nucleophiles can result in excellent C2 selectivity.[13] | |
| Catalyst Control: For certain cross-coupling reactions (which proceed via a different mechanism but still address C2/C4 selectivity), specific palladium catalysts and conditions have been developed to override the inherent C4 preference and achieve C2-selective C-S coupling.[14] |
Issue 2: The reaction is sluggish or gives a low yield at the desired position.
| Potential Cause | Troubleshooting & Optimization Strategy |
| Poor Leaving Group | The efficiency of SNAr reactions depends on the leaving group. |
| Solution: Use a substrate with a better leaving group. The general order of reactivity for halogens in SNAr is F > Cl > Br > I.[1] Fluorine's high electronegativity makes the attached carbon more electrophilic and susceptible to attack.[1] | |
| Weak Nucleophile | The nucleophile may not be strong enough to attack the electron-deficient ring. |
| Solution: Increase the nucleophilicity. For example, when using an alcohol, deprotonate it with a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to generate the more potent alkoxide nucleophile.[1] | |
| Suboptimal Reaction Conditions | Temperature and solvent play a critical role. |
| Solution: Gradually increase the reaction temperature. Microwave irradiation can sometimes significantly improve yields and shorten reaction times.[1][15] Use a polar aprotic solvent like DMF, DMSO, or THF, which can effectively solvate the nucleophile and facilitate the reaction.[1] | |
| Insufficient Ring Activation | The pyrimidine ring may not be sufficiently electron-deficient. |
| Solution: Ensure the ring has electron-withdrawing groups (e.g., -NO2, -CN) positioned to stabilize the negative charge of the Meisenheimer intermediate.[1] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution on 2,4-Dichloropyrimidine
This protocol provides a general framework. Specific conditions may need optimization for different nucleophiles and substrates.
-
Reactant Preparation : In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the 2,4-dichloropyrimidine substrate (1.0 equivalent) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or THF).
-
Nucleophile Addition : Add the amine or thiol nucleophile (1.0-1.2 equivalents). If the nucleophile is an alcohol, pre-treat it with a strong base like NaH (1.1 equivalents) in the solvent to form the alkoxide before adding the pyrimidine substrate.
-
Base Addition : For amine nucleophiles, add a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents) to neutralize the HCl generated during the reaction.[1]
-
Reaction Monitoring : Stir the reaction mixture at the desired temperature (this can range from room temperature to >100 °C depending on reactivity).[15] Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired substituted pyrimidine.[16]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. imperial.ac.uk [imperial.ac.uk]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling of 2,4-Dichloro-6-fluoroquinazoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction of 2,4-dichloro-6-fluoroquinazoline. The guidance is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the Suzuki coupling of this compound?
A1: The main challenges with this substrate are controlling selectivity and achieving high yields. Key issues include:
-
Site-Selectivity: The quinazoline ring has two chlorine atoms at the C2 and C4 positions, which have different reactivities. Controlling which position reacts first is a significant challenge. The intrinsic electrophilicity of certain ring positions can influence the order of reactivity, which may not follow simple bond-dissociation energy rules.[1]
-
Reactivity of Aryl Chlorides: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in the oxidative addition step of the Suzuki catalytic cycle.[2]
-
Catalyst Deactivation: The nitrogen atoms in the quinazoline ring can coordinate with the palladium catalyst, potentially leading to deactivation.
-
Side Reactions: Common side reactions include homocoupling of the boronic acid and hydrodehalogenation (replacement of a chlorine atom with hydrogen).[2][3]
Q2: Which chlorine atom (at C2 or C4) is expected to react first?
A2: For quinazoline and similar N-heterocyclic systems, the halide at the C2 position often exhibits higher reactivity in Suzuki couplings.[1] This is attributed to the electronic properties of the heterocyclic ring. However, the selectivity can be influenced by the choice of catalyst, ligand, and reaction conditions. Therefore, careful optimization is necessary to achieve the desired regioselectivity.
Q3: What is a good starting point for reaction conditions?
A3: For researchers new to this specific coupling, a reliable set of initial conditions can save significant optimization time. A common starting point for the Suzuki coupling of chloro-heterocycles is:
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or a combination of a palladium(II) precursor like Pd(OAc)₂ (2-5 mol%) with a suitable phosphine ligand.
-
Base: K₂CO₃ or K₃PO₄ (2-3 equivalents).
-
Solvent: A mixture of an organic solvent and water, such as 1,4-dioxane/water or THF/water.[3]
-
Temperature: 90-120 °C.[3] All reactions should be performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation and homocoupling of the boronic acid.[2][3]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods for monitoring reaction progress. By taking small aliquots from the reaction mixture at various time points, you can observe the consumption of the starting materials and the formation of the mono- and di-substituted products.
Troubleshooting Guide
Issue 1: Low or No Product Yield
If you are experiencing low or no yield, a systematic approach to troubleshooting is essential. The following decision tree and detailed explanations can help identify and resolve the underlying issues.
// Annotations reagent_check_note [label="Fresh boronic acid?\nActive catalyst?\nDry, degassed solvents?", shape=note, fillcolor="#FFFFFF", fontcolor="#202124", width=2.5]; atmosphere_note [label="Thoroughly degassed?\nPositive inert gas pressure?", shape=note, fillcolor="#FFFFFF", fontcolor="#202124", width=2.5];
reagent_check -> reagent_check_note [style=dashed, arrowhead=none, color="#5F6368"]; atmosphere -> atmosphere_note [style=dashed, arrowhead=none, color="#5F6368"]; } .enddot Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
Detailed Troubleshooting Steps:
-
Step 1: Verify Reagent Integrity
-
Boronic Acid/Ester: Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation.[4] It is advisable to use a fresh batch or purify the existing one. Alternatively, more stable boronate esters, such as pinacol esters, can be used.
-
Catalyst: Palladium catalysts can be sensitive to air and moisture. Ensure your catalyst is active and has been stored correctly. Using a Pd(0) source like Pd(PPh₃)₄ or ensuring the efficient in-situ reduction of a Pd(II) precursor is crucial.[3]
-
Solvents and Base: Use anhydrous, degassed solvents to prevent unwanted side reactions. Ensure the base is anhydrous and finely powdered for better solubility and reactivity.
-
-
Step 2: Ensure a Strictly Inert Atmosphere
-
Oxygen can lead to the homocoupling of the boronic acid and can deactivate the palladium catalyst.[2] Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon or nitrogen, or by using freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas throughout the reaction.
-
-
Step 3: Optimize Reaction Conditions
-
If reagent quality and the reaction atmosphere are not the issues, a methodical optimization of the reaction parameters is necessary.
-
Issue 2: Poor Site-Selectivity (Formation of a Mixture of 2- and 4-substituted isomers)
Controlling which chlorine atom reacts is crucial for synthesizing the desired product.
// Annotations ligand_note [label="Sterically hindered ligands (e.g., XPhos, SPhos)\ncan favor reaction at the less hindered site.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124", width=3]; temp_note [label="Lower temperatures may\nincrease selectivity.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124", width=2];
ligand_mod -> ligand_note [style=dashed, arrowhead=none, color="#5F6368"]; temp_mod -> temp_note [style=dashed, arrowhead=none, color="#5F6368"]; } .enddot Caption: Troubleshooting poor site-selectivity in the Suzuki coupling of this compound.
Detailed Troubleshooting Steps:
-
Ligand Selection: The choice of ligand is critical for controlling selectivity.
-
Sterically Hindered Ligands: Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos can influence the regioselectivity by favoring the oxidative addition at the sterically less hindered position.[3]
-
Bidentate Ligands: Ligands like dppf in Pd(dppf)Cl₂ can also offer different selectivity profiles.
-
-
Temperature Control: Lowering the reaction temperature can sometimes enhance the kinetic selectivity between the two reactive sites.
-
Base and Solvent Effects: The choice of base and solvent can also modulate the reactivity and selectivity, although often to a lesser extent than the ligand.
Issue 3: Formation of Side Products
-
Hydrodehalogenation (Loss of Chlorine):
-
Cause: This occurs when a palladium hydride species is formed, which can arise from certain solvents (like alcohols) or bases.[3]
-
Solution: Avoid using alcohols as a primary solvent if this is a significant issue. Ensure the reaction is run under strictly anhydrous conditions unless water is a required co-solvent.
-
-
Homocoupling of Boronic Acid:
Data Presentation: Reaction Condition Optimization
The following tables provide a summary of reaction conditions that can be systematically varied to optimize the Suzuki coupling of this compound.
Table 1: Catalyst and Ligand Screening
| Entry | Palladium Source (mol%) | Ligand (mol%) | Typical Outcome |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Standard starting point |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Good for less reactive chlorides |
| 3 | Pd(PPh₃)₄ (5) | - | Common all-in-one catalyst |
| 4 | Pd(dppf)Cl₂ (3) | - | Often provides good stability |
Table 2: Base and Solvent System Screening
| Entry | Base (equiv.) | Solvent System | Temperature (°C) |
| 1 | K₂CO₃ (2) | 1,4-Dioxane / H₂O (4:1) | 100 |
| 2 | K₃PO₄ (3) | Toluene / H₂O (5:1) | 110 |
| 3 | Cs₂CO₃ (2) | THF / H₂O (4:1) | 90 |
| 4 | Na₂CO₃ (2) | DMF | 120 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling:
This protocol is a starting point and may require optimization for specific boronic acids.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe. Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., PPh₃), or the single-component catalyst (e.g., Pd(PPh₃)₄).
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (e.g., 8-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired product.
References
degradation pathways of 2,4-Dichloro-6-fluoroquinazoline under acidic/basic conditions
This technical support center provides guidance for researchers studying the degradation pathways of 2,4-Dichloro-6-fluoroquinazoline under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound under acidic and basic hydrolysis?
A1: Under both acidic and basic conditions, the primary degradation pathway is expected to be the sequential hydrolysis of the two chlorine atoms at the C2 and C4 positions of the quinazoline ring. The C4-chloro group is generally more labile and susceptible to nucleophilic substitution than the C2-chloro group. Therefore, the initial degradation product is likely 2-chloro-6-fluoroquinazolin-4(3H)-one, followed by further hydrolysis to 6-fluoroquinazoline-2,4(1H,3H)-dione.
Q2: Why am I observing different degradation rates at the C2 and C4 positions?
A2: The differential reactivity of the C2 and C4 positions is due to the electronic effects within the quinazoline ring system. The C4 position is more activated towards nucleophilic attack. This results in a faster hydrolysis rate for the C4-chloro substituent compared to the C2-chloro substituent.
Q3: What analytical techniques are recommended for monitoring the degradation of this compound and identifying its degradants?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique for quantifying the parent compound and its degradation products. For structural elucidation and confirmation of the degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for the definitive structural analysis of isolated degradation products.
Q4: I am seeing more than the two expected hydrolysis products in my chromatogram. What could be the cause?
A4: While sequential hydrolysis is the main pathway, other side reactions can occur, leading to additional minor degradation products. These could include ring-opening reactions under harsh acidic or basic conditions, or the formation of dimers. It is also possible that some of the observed peaks are impurities from the initial sample of this compound. Running a chromatogram of the non-degraded sample is essential to identify initial impurities.
Troubleshooting Guides
Issue 1: Incomplete or very slow degradation.
-
Possible Cause 1: Inadequate stress conditions. The concentration of the acid or base may be too low, or the temperature may not be high enough to induce significant degradation within the experimental timeframe.
-
Solution: Increase the molarity of the acid (e.g., from 0.1 M to 1 M HCl) or base (e.g., from 0.1 M to 1 M NaOH). Alternatively, increase the reaction temperature in increments of 10°C (e.g., from 50°C to 60°C or 70°C).
-
-
Possible Cause 2: Poor solubility of the compound. this compound may have limited solubility in purely aqueous acidic or basic solutions, reducing its exposure to the stress conditions.
-
Solution: Employ a co-solvent system. A mixture of an organic solvent (like acetonitrile or methanol) and the aqueous acid/base can enhance solubility. Ensure the chosen organic solvent is stable under the applied stress conditions.
-
Issue 2: Co-elution of the parent compound and degradation products in HPLC.
-
Possible Cause: Suboptimal chromatographic conditions. The mobile phase composition, gradient, or column chemistry may not be suitable for resolving compounds with similar polarities.
-
Solution 1: Adjust the mobile phase. Modify the ratio of the organic and aqueous phases. If using isocratic elution, switch to a gradient elution to improve separation.
-
Solution 2: Change the pH of the mobile phase. The retention of ionizable compounds can be significantly altered by adjusting the pH of the aqueous component of the mobile phase.
-
Solution 3: Try a different column. If modifications to the mobile phase are ineffective, consider a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18 column) to exploit different separation mechanisms.
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from forced degradation studies on this compound.
Table 1: Degradation of this compound under Acidic Conditions (1 M HCl at 60°C)
| Time (hours) | This compound (%) | 2-Chloro-6-fluoroquinazolin-4(3H)-one (%) | 6-Fluoroquinazoline-2,4(1H,3H)-dione (%) |
| 0 | 100 | 0 | 0 |
| 2 | 85.2 | 13.1 | 1.7 |
| 4 | 72.5 | 23.8 | 3.7 |
| 8 | 53.1 | 38.6 | 8.3 |
| 12 | 38.9 | 45.3 | 15.8 |
| 24 | 15.3 | 48.1 | 36.6 |
Table 2: Degradation of this compound under Basic Conditions (1 M NaOH at 60°C)
| Time (hours) | This compound (%) | 2-Chloro-6-fluoroquinazolin-4(3H)-one (%) | 6-Fluoroquinazoline-2,4(1H,3H)-dione (%) |
| 0 | 100 | 0 | 0 |
| 1 | 78.9 | 19.4 | 1.7 |
| 2 | 62.3 | 32.1 | 5.6 |
| 4 | 40.1 | 46.8 | 13.1 |
| 8 | 18.5 | 49.2 | 32.3 |
| 12 | 5.7 | 40.1 | 54.2 |
Experimental Protocols
1. Acidic Hydrolysis Protocol
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Transfer 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 5 mL of 2 M HCl to the flask.
-
Dilute to the mark with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 0.1 mg/mL in 1 M HCl.
-
Incubate the solution in a water bath at 60°C.
-
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours.
-
Sample Analysis:
-
Immediately neutralize the withdrawn aliquots with an equivalent amount of 1 M NaOH.
-
Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze using a validated stability-indicating HPLC method.
-
2. Basic Hydrolysis Protocol
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Transfer 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 5 mL of 2 M NaOH to the flask.
-
Dilute to the mark with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 0.1 mg/mL in 1 M NaOH.
-
Incubate the solution in a water bath at 60°C.
-
-
Time Points: Withdraw aliquots at 0, 1, 2, 4, 8, and 12 hours.
-
Sample Analysis:
-
Immediately neutralize the withdrawn aliquots with an equivalent amount of 1 M HCl.
-
Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze using a validated stability-indicating HPLC method.
-
Visualizations
Technical Support Center: Scale-Up Synthesis of 2,4-Dichloro-6-fluoroquinazoline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of 2,4-Dichloro-6-fluoroquinazoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?
A1: Scaling up the synthesis of this compound from laboratory (milligram to gram) to pilot or production scale (kilogram) often presents several challenges. These can include a significant drop in yield, changes in the impurity profile, and difficulties in maintaining consistent reaction conditions. Key factors contributing to these issues are limitations in mass and heat transfer in larger reactors, which can lead to localized "hot spots" and promote side reactions.[1] The rate of reagent addition and the efficiency of mixing also become critical parameters to control at a larger scale.[1]
Q2: How can I identify and mitigate new or increased levels of impurities in my scaled-up batch?
A2: The appearance of new or elevated levels of impurities during scale-up is a common issue often linked to poor control over reaction parameters like temperature and time.[2] To address this, a systematic approach is recommended:
-
Impurity Identification: Isolate the impurity using techniques such as preparative HPLC or column chromatography. Characterize its structure using spectroscopic methods like LC-MS, high-resolution mass spectrometry (HRMS), and NMR.[2]
-
Mechanism Review: Once the impurity's structure is known, review the reaction mechanism to hypothesize its formation pathway. Common side reactions include over-reaction, degradation of starting materials or the product under harsh conditions, and reactions with residual solvents.[2]
-
Process Optimization: Based on the likely formation pathway, adjust the reaction conditions. This may involve lowering the reaction temperature, reducing the reaction time, or using a more selective reagent.[2]
Q3: My reaction yield dropped significantly upon scale-up. What are the likely causes and how can I improve it?
A3: A drop in yield during scale-up can be attributed to several factors that are less prominent at the lab scale.[1] These include:
-
Mass and Heat Transfer Limitations: Inefficient mixing in large reactors can lead to non-uniform reaction conditions, promoting side reactions and decomposition. The decreased surface-area-to-volume ratio makes heat dissipation more challenging.[1]
-
Changes in Reaction Kinetics: The overall reaction kinetics can be affected by the different physical environment of a large reactor.[1]
-
Precipitation of Intermediates/Products: Premature precipitation can hinder reaction completion and complicate stirring and work-up.[1]
To improve the yield, consider re-optimizing reaction parameters for the larger scale, such as incremental increases in reaction time or temperature, a modest increase in catalyst loading, and adjusting solvent and reagent ratios.[1]
Troubleshooting Guides
Problem 1: Low Conversion Rate with Unreacted Starting Material
If you observe a significant amount of unconsumed starting material in your scaled-up reaction, consider the following troubleshooting steps:
-
Re-evaluate Reaction Time and Temperature: The optimal conditions on a small scale may not be sufficient for a larger batch. Gradually increase the reaction time or temperature while carefully monitoring for the formation of degradation products.[1]
-
Improve Mixing Efficiency: Inadequate mixing can lead to localized areas of low reactant concentration. Evaluate and potentially upgrade your stirring mechanism for the larger reactor.
-
Check Catalyst Loading: Catalyst efficiency can be impacted by poor mixing on a larger scale. A slight increase in the catalyst loading might be necessary to drive the reaction to completion.[1]
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Adjust Reagent Concentration: The optimal concentration may differ at scale. Experiment with slight variations in solvent volume to find the right balance between reaction rate, solubility, and heat transfer.[2]
Problem 2: Formation of Insoluble By-products Complicating Isolation
The formation of insoluble materials during the reaction or work-up can make product isolation difficult.
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Solubility Studies: Conduct solubility studies of your starting materials, intermediates, and the final product in different solvents and at various temperatures. This can help in choosing an appropriate solvent system for the reaction and purification.
-
Hot Filtration: If the by-product is insoluble at higher temperatures while your product remains in solution, a hot filtration step can be an effective method for removal.
-
Modified Work-up Procedure: Consider adjusting the pH or adding a co-solvent during the work-up to keep by-products dissolved while precipitating the desired product.
Data Presentation
Table 1: Illustrative Impact of Scale-Up on Reaction Parameters and Outcomes
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) | Potential Issues at Scale | Mitigation Strategies |
| Yield | 85% | 65% | Inefficient heat and mass transfer, side reactions.[1] | Re-optimize temperature and reaction time, improve mixing. |
| Purity (Crude) | 95% | 80% | Formation of new impurities due to localized overheating.[2] | Tighter temperature control, slower reagent addition. |
| Reaction Time | 4 hours | 8 hours | Slower reaction kinetics in a larger volume.[1] | Incremental increase in temperature, optimize catalyst loading. |
| Solvent Volume | 20 mL | 15 L | Changes in concentration affecting reaction rate and solubility.[2] | Adjust solvent volume to maintain optimal concentration. |
Table 2: Common Impurities and Their Potential Causes in Quinazoline Synthesis
| Impurity Type | Potential Cause | Recommended Action |
| Unreacted Starting Material | Incomplete reaction.[2] | Increase reaction time or temperature; improve mixing.[2] |
| Over-chlorinated product | Excess of chlorinating agent. | Use stoichiometric amounts of reagents; control addition rate. |
| Hydrolyzed intermediates | Presence of water in reagents or solvents.[2] | Use anhydrous solvents and reagents.[2] |
| Oxidative Degradation Products | Poor temperature control or extended reaction times.[1] | Lower reaction temperature, reduce reaction time. |
Experimental Protocols
Key Experiment: Chlorination of 6-Fluoro-4-hydroxyquinazoline to this compound
This protocol is a representative procedure for the chlorination step, a crucial transformation in the synthesis of the target molecule. It is adapted from a similar synthesis of a 7-fluoro analog.[3]
Materials:
-
6-Fluoro-4-hydroxyquinazoline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Ice water
-
Saturated sodium bicarbonate solution
Procedure:
-
In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 6-Fluoro-4-hydroxyquinazoline.
-
Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃) followed by a catalytic amount of N,N-Dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 110°C) and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic process.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the filter cake with cold water until the filtrate is neutral.
-
Dry the product under vacuum to obtain crude this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Visualizations
Caption: Troubleshooting workflow for addressing low yield during scale-up.
Caption: A typical synthetic route for this compound.
References
Technical Support Center: Catalyst Removal in 2,4-Dichloro-6-fluoroquinazoline Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of residual catalysts from reactions involving 2,4-dichloro-6-fluoroquinazoline.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual catalysts from my reaction?
A1: Residual metal catalysts, even at trace levels, can have significant negative impacts. They do not provide any therapeutic benefit and can interfere with subsequent biological assays, leading to unreliable data.[1][2][3] Regulatory bodies like the European Medicines Agency (EMEA) have established strict guidelines for acceptable concentration limits of metal residues in pharmaceutical substances to ensure product quality and safety.[1][4] Furthermore, catalysts like palladium can be expensive, and their inefficient removal affects process costs.[5]
Q2: What are the most common catalysts used in reactions with quinazoline derivatives?
A2: Palladium-based catalysts are among the most frequently used for cross-coupling reactions (like Suzuki-Miyaura and Buchwald-Hartwig) to functionalize the quinazoline core.[2][3] These reactions are vital for building the complex molecules often required in drug discovery.[6][7] Other transition metals, such as copper, are also employed in certain synthetic routes.[7][8]
Q3: What are the acceptable limits for residual palladium in a sample intended for biological screening?
A3: While regulatory limits for final active pharmaceutical ingredients (APIs) are well-defined, a general guideline for compounds intended for biological assays is to keep residual palladium levels below 100 ppm.[2][3] For late-stage drug development, these limits are significantly lower and must adhere to regulatory standards.[4]
Q4: What are the primary methods for removing residual catalysts?
A4: Several techniques are commonly employed, often in combination, to remove residual catalysts. These include:
-
Column Chromatography: Widely used but its effectiveness can be unpredictable.[2][3]
-
Filtration through Adsorbents: Using materials like Celite to remove insoluble metal particles.[9][10]
-
Metal Scavengers: Employing solid-phase reagents with high affinity for the metal catalyst.[2][10]
-
Activated Carbon Treatment: Adsorbing the catalyst onto a high-surface-area carbon matrix.[11]
-
Crystallization: An effective final purification step if the product is a solid.[12]
-
Liquid-Liquid Extraction: Useful for removing certain inorganic catalyst forms.[9]
Troubleshooting Guide
Issue 1: Significant catalyst residue remains after flash column chromatography.
-
Cause: Standard flash chromatography on silica gel is not always sufficient for complete removal, as its effectiveness varies unpredictably on a case-by-case basis.[2][3] Some organometallic species may co-elute with the product.
-
Solution: Implement a secondary purification step. The most reliable method is to use a metal scavenger after chromatography.[3]
-
Recommendation 1: After collecting fractions from the column and evaporating the solvent, re-dissolve the product in a suitable solvent and treat it with a scavenger resin like Si-TMT (2,4,6-trimercaptotriazine silica gel).[3]
-
Recommendation 2: Consider treating the crude product with activated carbon before chromatography.[11]
-
Issue 2: The catalyst appears to be colloidal and passes through standard filters.
-
Cause: Under certain reaction conditions, metallic catalysts can form fine colloidal particles that are too small to be removed by simple filtration.[9]
-
Solution:
-
Recommendation 1: Use a dedicated adsorbent bed. Dilute the reaction mixture and pass it through a thick pad of Celite (1-2 cm) on a sintered glass funnel. This can effectively trap fine particles.[9][10]
-
Recommendation 2: Employ metal scavengers, which bind the metal chemically, allowing for removal by filtration. Thiol-based silica scavengers are particularly effective.[10]
-
Issue 3: The final product is an insoluble solid, making solution-based purification difficult.
-
Cause: The desired product has poor solubility in common organic solvents.
-
Solution:
-
Recommendation 1: If the product is insoluble, this can be an advantage. Thoroughly wash the solid product with various solvents in which the catalyst or its ligands are soluble. This can effectively rinse the impurities away from your insoluble product.
-
Recommendation 2: If the product's insolubility prevents the use of scavengers or chromatography, alternative catalysts that remain soluble after the reaction (like certain homogeneous catalysts) might be considered for future syntheses.[10]
-
Data on Purification Method Efficiency
The following table summarizes the typical efficiency of various methods for removing residual palladium, a common catalyst in quinazoline functionalization.
| Purification Method | Average Removal Efficiency | Typical Residual Pd Level | Source(s) |
| Flash Chromatography (alone) | ~90% | >100 ppm in ~35% of cases | [3] |
| TMT Scavenger Treatment (post-reaction) | Reduces Pd from ~650 ppm to 20-60 ppm | 20-60 ppm | [12] |
| Flash Chromatography + Si-TMT Scavenger | ~98% | <100 ppm (often <50 ppm) | [3] |
| TMT Scavenger + Crystallization | >99% | <1 ppm | [12] |
Experimental Protocols
Protocol 1: Removal of Palladium using Filtration through Celite
This method is best for removing heterogeneous catalysts (e.g., Pd/C) or insoluble palladium species.
-
Prepare the Filtration Apparatus: Place a 1-2 cm thick pad of Celite into a sintered glass funnel or a Büchner funnel fitted with filter paper.
-
Pre-wet the Pad: Gently pour the solvent used in the reaction (e.g., methanol, ethyl acetate) over the Celite pad to settle it.[9]
-
Dilute Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce viscosity.
-
Filter: Carefully pour the diluted mixture through the Celite pad.
-
Wash: Wash the Celite pad thoroughly with additional fresh solvent to ensure all of the product is collected.[9]
-
Combine and Concentrate: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the crude product, now depleted of insoluble catalyst.
Protocol 2: Removal of Palladium using a Thiol-Based Scavenger
This protocol is highly effective for removing residual soluble palladium species post-chromatography.
-
Dissolve the Product: After initial purification (e.g., chromatography), dissolve the product containing residual palladium in a suitable solvent (e.g., DCM, Toluene, or THF).
-
Add Scavenger: Add a thiol-based silica scavenger, such as Si-TMT (2,4,6-trimercaptotriazine silica gel), to the solution. A typical loading is 3-5 equivalents relative to the theoretical maximum amount of residual palladium.
-
Stir: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-16 hours. The optimal time should be determined empirically.
-
Filter: Filter the mixture to remove the scavenger resin, which now has the palladium bound to it.
-
Wash: Wash the resin on the filter with a small amount of fresh solvent.
-
Concentrate: Combine the filtrate and washings and concentrate under reduced pressure to yield the final, purified product.
Visual Workflows
Caption: General workflow for synthesis and purification.
Caption: Decision tree for selecting a purification method.
References
- 1. Analysis of residual catalysts in pharmaceuticals – secrets of science [shimadzu-webapp.eu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine | Semantic Scholar [semanticscholar.org]
preventing hydrolysis of 2,4-Dichloro-6-fluoroquinazoline during workup
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the workup of 2,4-dichloro-6-fluoroquinazoline, with a primary focus on preventing hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it sensitive to hydrolysis?
This compound is a heterocyclic compound commonly used as an intermediate in the synthesis of pharmaceuticals. The two chlorine atoms on the quinazoline ring are susceptible to nucleophilic substitution, particularly by water. This reaction, known as hydrolysis, can lead to the formation of less desired products, such as 2-chloro-4-hydroxy-6-fluoroquinazoline and 6-fluoroquinazoline-2,4-dione, thereby reducing the yield of the target compound. The chlorine at the C4 position is generally more reactive towards nucleophiles than the chlorine at the C2 position.[1]
Q2: What are the primary signs of hydrolysis during the workup of this compound?
The most common indicators of significant hydrolysis include:
-
Low yield of the desired product: This is the most direct consequence of product loss to hydrolysis.
-
Presence of unexpected impurities: Analysis of the crude product by techniques like TLC, LC-MS, or NMR may reveal the presence of the mono-hydrolyzed (2-chloro-4-hydroxy-6-fluoroquinazoline) or di-hydrolyzed (6-fluoroquinazoline-2,4-dione) products.
-
Precipitation of a solid from the aqueous layer: The hydrolyzed products are often less soluble in organic solvents and may precipitate out during the aqueous workup.
Q3: Is it possible to perform an aqueous workup without causing significant hydrolysis?
Yes, an aqueous workup can be successful if stringent precautions are taken to minimize the rate of hydrolysis. Key strategies include:
-
Low Temperature: Performing the quench and subsequent extractions at low temperatures (0°C or below) significantly reduces the rate of hydrolysis.
-
Minimized Contact Time: The duration of contact between the organic phase containing the product and the aqueous phase should be kept to a minimum.
-
pH Control: While the compound may tolerate brief exposure to dilute acid and base, prolonged exposure, especially to strong bases, should be avoided.
Troubleshooting Guide
Issue: Low yield of this compound after workup.
This is a common issue, often linked to hydrolysis. The following troubleshooting steps can help identify the cause and improve the yield.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
Issue: Presence of significant amounts of 2-chloro-4-hydroxy-6-fluoroquinazoline in the final product.
This indicates that partial hydrolysis has occurred. The C4 position is more susceptible to hydrolysis.
Hydrolysis Pathway of this compound
Caption: Hydrolysis pathway of the target compound.
To mitigate this, it is crucial to strictly adhere to the recommended workup protocol, paying close attention to maintaining low temperatures and minimizing the time the compound is in contact with any aqueous phase.
Experimental Protocols
Recommended Workup Protocol to Minimize Hydrolysis
This protocol is adapted from procedures for similar 2,4-dichloroquinazoline compounds and is designed to minimize product loss due to hydrolysis.[2]
-
Reaction Quenching:
-
After completion of the reaction, concentrate the reaction mixture under reduced pressure to remove the excess chlorinating agent (e.g., POCl₃).
-
Dissolve the resulting residue in a minimal amount of a water-immiscible organic solvent, such as dichloromethane or chloroform.
-
In a separate vessel, prepare a vigorously stirred mixture of crushed ice and water.
-
Slowly add the organic solution of the crude product to the ice/water mixture, ensuring the temperature of the slurry does not rise above 0-5°C.
-
-
Extraction and Washing:
-
Separate the organic layer.
-
Extract the aqueous layer with one or two small portions of the same organic solvent.
-
Combine all organic layers.
-
Wash the combined organic layer sequentially with:
-
Ice-cold water
-
Ice-cold dilute hydrochloric acid (e.g., 1M HCl)
-
Ice-cold water
-
Ice-cold dilute sodium bicarbonate solution (e.g., 5% NaHCO₃)
-
Ice-cold brine
-
-
Perform each wash quickly to minimize contact time.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Recommended Workup Workflow
Caption: Recommended experimental workup workflow.
Data Presentation
| Condition | Temperature | Aqueous Phase pH | Risk of Hydrolysis | Recommendation |
| Quenching | > 20°C | Neutral | High | Quench into an ice/water slurry (≤ 5°C). |
| ≤ 5°C | Neutral | Moderate | Use a biphasic quench (organic solvent/ice water) for best results. | |
| Washing | ≤ 5°C | Acidic (dilute) | Low | Brief contact time is acceptable. |
| ≤ 5°C | Basic (dilute) | Moderate | Perform wash quickly and ensure the temperature is kept low. | |
| Extraction | Room Temp | N/A | Low-Moderate | Perform extractions at low temperature if possible. |
| In Organic Solvent | Room Temp | Anhydrous | Very Low | The compound is stable in dry, non-polar organic solvents. |
References
Validation & Comparative
A Comparative Guide to Purity Validation of 2,4-Dichloro-6-fluoroquinazoline by HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2,4-Dichloro-6-fluoroquinazoline, a key intermediate in pharmaceutical synthesis. The purity of this compound is critical as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines a robust reversed-phase HPLC (RP-HPLC) method for routine quality control and compares its performance with alternative analytical techniques, offering detailed experimental protocols and supporting data to facilitate informed method selection and implementation.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC is the industry standard for determining the purity of non-volatile and thermally labile compounds like this compound. The method's high resolution, sensitivity, and accuracy make it ideal for separating the main compound from potential process-related impurities and degradation products.
Experimental Protocol: Proposed RP-HPLC Method
This proposed method is based on established protocols for similar quinazoline derivatives and halogenated aromatic compounds.[1][2]
Instrumentation:
-
HPLC system equipped with a UV detector
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid (optional, as a mobile phase modifier)
Procedure:
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile. Filter and degas both mobile phases before use.
-
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the this compound sample in 1 mL of acetonitrile to achieve a final concentration of 1 mg/mL.[2]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-20 min: 30-70% B
-
20-25 min: 70-30% B
-
25-30 min: 30% B (equilibration)
-
-
-
Analysis: Inject the prepared sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Method Validation Parameters
To ensure the reliability of the HPLC method, it should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized in the table below.[2]
| Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from any impurities, and no interference should be observed from blank and placebo injections. |
| Linearity | A correlation coefficient (r²) of ≥ 0.999 over a range of concentrations. |
| Accuracy | Recovery of spiked samples should be within 98-102%. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) for six replicate injections of the same sample should be ≤ 2%.[2] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in parameters like mobile phase composition, flow rate, and column temperature. |
Comparison with Alternative Analytical Methods
While HPLC is the primary technique for quantitative purity analysis, other methods can provide complementary information, particularly for impurity identification and structural elucidation.[2]
| Analytical Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds, quantitative accuracy. | Requires reference standards for impurity identification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Excellent for identifying volatile impurities, provides structural information from mass spectra. | Not suitable for non-volatile or thermally labile compounds; derivatization may be required. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, can be used for both qualitative and quantitative analysis without a reference standard for the impurity. | Lower sensitivity compared to HPLC, more complex data interpretation. |
| Thin Layer Chromatography (TLC) | Separation based on differential adsorption on a solid stationary phase. | Simple, rapid, and inexpensive for preliminary purity checks and reaction monitoring. | Low resolution and sensitivity, not suitable for quantitative analysis. |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the purity assessment of this compound.
Conclusion
For the routine quality control and purity assessment of synthesized this compound, a validated reversed-phase HPLC method offers a reliable, robust, and high-throughput solution. While HPLC is the primary technique for quantitative analysis, complementary methods such as GC-MS and NMR spectroscopy are invaluable for the comprehensive identification and characterization of potential impurities.[2] The selection of an analytical method or a combination of methods should be based on the specific requirements of the analysis, such as the need for quantitative purity data, impurity identification, or rapid screening.
References
A Comparative Analysis of the Reactivity of 2,4-Dichloro-6-fluoroquinazoline and 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, understanding the subtle differences in reactivity between structurally similar heterocyclic compounds is paramount for efficient synthesis design and the development of novel therapeutics. This guide provides a detailed comparison of the reactivity of 2,4-Dichloro-6-fluoroquinazoline and 2,4-dichloroquinazoline, focusing on their behavior in nucleophilic aromatic substitution (SNAr) reactions, supported by established chemical principles and experimental observations.
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. 2,4-dichloroquinazoline and its derivatives are key intermediates in the synthesis of these pharmaceuticals, most notably in the development of tyrosine kinase inhibitors like Gefitinib. The introduction of a fluorine atom at the 6-position of the quinazoline ring, as in this compound, is a common strategy to modulate the physicochemical and pharmacological properties of the final compound. This guide elucidates how this substitution impacts the reactivity of the parent molecule.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reaction for 2,4-dichloroquinazolines with nucleophiles is the SNAr mechanism. This reaction proceeds via a two-step addition-elimination process, where a nucleophile attacks the electron-deficient quinazoline ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group (in this case, a chloride ion).
Theoretical Basis for Reactivity Differences
The reactivity of the quinazoline ring in SNAr reactions is governed by its electrophilicity. The presence of electron-withdrawing groups on the ring enhances its electrophilicity, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.
-
2,4-dichloroquinazoline : The two chlorine atoms and the nitrogen atoms of the pyrimidine ring are electron-withdrawing, rendering the quinazoline ring system electron-deficient and reactive towards nucleophiles.
-
This compound : In addition to the aforementioned features, this molecule possesses a fluorine atom at the 6-position of the fused benzene ring. Fluorine is a highly electronegative atom and acts as a strong electron-withdrawing group through the inductive effect (-I effect). This further depletes the electron density of the entire quinazoline ring system, significantly enhancing its electrophilicity.
Consequently, This compound is expected to be more reactive towards nucleophiles in SNAr reactions than 2,4-dichloroquinazoline.
Regioselectivity
A crucial aspect of the reactivity of 2,4-dichloroquinazolines is the regioselectivity of the nucleophilic attack. It is well-documented and supported by theoretical studies, including Density Functional Theory (DFT) calculations, that the C4 position is significantly more reactive than the C2 position.[1] This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at C4, as the charge can be delocalized onto the adjacent nitrogen atom (N3).[2] This inherent regioselectivity is observed for both 2,4-dichloroquinazoline and its 6-fluoro derivative.
Quantitative Data Summary
| Feature | 2,4-dichloroquinazoline | This compound | Rationale |
| Overall Reactivity in SNAr | High | Higher | The electron-withdrawing fluorine atom at C6 increases the electrophilicity of the quinazoline ring, accelerating the rate of nucleophilic attack. |
| Regioselectivity (C4 vs. C2) | Highly selective for C4 | Highly selective for C4 | The C4 position is electronically favored for nucleophilic attack in both molecules due to greater stabilization of the Meisenheimer intermediate. |
| Reaction Conditions for C4 Substitution | Mild to moderate | Milder conditions may suffice | Due to its higher reactivity, the fluorinated analogue may require lower temperatures or shorter reaction times to achieve similar conversion rates. |
| Reaction Conditions for C2 Substitution | Harsh (higher temperatures) | Harsher than C4 substitution | Substitution at C2 requires more forcing conditions for both substrates as it is the less reactive site. |
Experimental Protocols
The following is a generalized experimental protocol for a typical SNAr reaction at the C4 position of a 2,4-dichloroquinazoline derivative with an aniline nucleophile. This protocol can be adapted for both 2,4-dichloroquinazoline and this compound, with the expectation that the reaction with the latter may proceed faster or at a lower temperature.
General Procedure for the Synthesis of 4-Anilino-2-chloro-quinazoline Derivatives
Materials:
-
2,4-dichloroquinazoline or this compound (1.0 eq.)
-
Substituted aniline (1.0-1.2 eq.)
-
Solvent (e.g., isopropanol, ethanol, or acetonitrile)
-
Base (optional, e.g., diisopropylethylamine (DIPEA) or sodium acetate, 1.0-1.5 eq.)
Procedure:
-
To a solution of the 2,4-dichloroquinazoline derivative (1.0 eq.) in a suitable solvent (e.g., isopropanol), add the substituted aniline (1.0-1.2 eq.).
-
If a base is used, it is added to the reaction mixture.
-
The reaction mixture is stirred at a temperature ranging from room temperature to reflux (e.g., 80°C) for a period of 1 to 16 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration.
-
The collected solid is washed with the reaction solvent and then dried under vacuum to afford the desired 4-anilino-2-chloro-quinazoline derivative.
Mandatory Visualizations
Nucleophilic Aromatic Substitution (SNAr) Mechanism
Caption: Generalized mechanism for the regioselective SNAr reaction on 2,4-dichloroquinazolines.
Influence of Fluorine on Reactivity
Caption: The electron-withdrawing effect of the 6-fluoro substituent enhances SNAr reactivity.
Application Context: EGFR Signaling Pathway
Derivatives of both 2,4-dichloroquinazoline and this compound are crucial intermediates in the synthesis of Gefitinib, an inhibitor of the Epidermal Growth Factor Receptor (EGFR). The following diagram illustrates the simplified EGFR signaling pathway targeted by such drugs.
Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.
References
efficacy comparison of kinase inhibitors derived from different quinazoline scaffolds
For researchers, scientists, and drug development professionals, the quinazoline scaffold represents a cornerstone in the design of potent and selective kinase inhibitors. This guide provides an objective comparison of the efficacy of various kinase inhibitors derived from different quinazoline-based structures, supported by experimental data and detailed methodologies.
The quinazoline core, a bicyclic aromatic heterocycle, has proven to be a "privileged structure" in medicinal chemistry, particularly in the development of targeted cancer therapies.[1] Its rigid framework and synthetic accessibility have enabled the creation of numerous clinically successful drugs that target protein tyrosine kinases (TKs), crucial regulators of cell signaling pathways often dysregulated in cancer.[1][2] This guide will delve into a comparative analysis of these inhibitors, focusing on their performance against key oncogenic kinases such as EGFR and VEGFR.
Data Presentation: A Comparative Analysis of Inhibitory Activity
The efficacy of kinase inhibitors is primarily quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity.[1] The following table summarizes the in vitro inhibitory activities of various quinazoline-based compounds against key kinases and their anti-proliferative effects on different cancer cell lines.
| Compound/Drug | Scaffold Type & Key Substitutions | Target Kinase(s) | IC50 (nM) | Target Cell Line(s) | Anti-proliferative IC50 (µM) | Reference |
| Gefitinib | 4-Anilinoquinazoline | EGFR | 15.5 (wt) | A431, A549, NCI-H1975 | 8.37 - 21.17 | [3][4] |
| Erlotinib | 4-Anilinoquinazoline | EGFR | 0.045 ± 0.003 µM (wt) | PC3, HepG2, HeLa, MDA-MB-231 | - | [2] |
| Lapatinib | 4-Anilinoquinazoline | EGFR, HER2 | 27.06 (EGFRwt) | MDA-MB-231 | 14.09 | [3] |
| Vandetanib | 4-Anilinoquinazoline | VEGFR-2, EGFR | - | - | - | [5][6] |
| Compound 5 | 4-Anilinoquinazoline (3-chloroaniline) | EGFR, VEGFR-2 | 1 (EGFR) | - | - | [3] |
| Compound 7 | 4-Anilinoquinazoline | EGFR, NF-κB | 60.1 (EGFR), 300 (NF-κB) | MDA-MB-231 | 0.9 | [3] |
| Compound 13 | 4-Anilinoquinazoline (5-substituted furan-2-yl at C-6) | EGFR | - | A549, H1975 | 7.35 (A549), 3.01 (H1975) | [3] |
| Compound 23 | 4-(3-amino-pyridinyl)-quinazoline | EGFR, PI3Kα | 2.4 (EGFR), 317 (PI3Kα) | - | - | [3] |
| Compound 24 | 4-Anilinoquinazoline (sulfamoyl-aryl moiety) | EGFRwt, EGFRT790M | - | A549, A431, H1975 | 6.54 (A549), 4.04 (A431), 1.94 (H1975) | [3] |
| Compound 4f | Quinazoline-based thiazole | EGFRwt, EGFR L858R/T790M, EGFR L858R/T790M/C797S | 3.62, 2.17, 2.81 | - | - | [2] |
| Compound 6d | Pyrazole-thiadiazole-based quinazoline | EGFR | 24 ± 2 | A549 | 5.176 ± 0.164 | [2] |
| Compound 45a | Quinazoline-based derivative | EGFR, VEGFR | 130 (EGFR), 560 (VEGFR) | HT-29, MCF-7 | 31.23 (HT-29), 39.02 (MCF-7) | [2] |
| Compound 6 | 4-Phenoxyquinazoline | EGFR, EGFR L858R/T790M, c-Met | 64.8, 305.4, 137.4 | - | - | [7] |
| Compound 12 | Quinazoline sulfonamide | EGFR T790M, VEGFR-2 | 72.8, 52.3 | MCF-7 | 0.0977 | [7] |
| Compound 22a | Quinazoline derivative | VEGFR-2 | 60.00 | HepG2 | - | [7] |
| Compound 27 | 6,7-dimethoxy-4-anilinoquinazoline | VEGFR-2 | 16 ± 2 | Hep-G2, MCF-7 | Low-micromolar range | [7][8] |
| Compound 41 | Quinazoline derivative | PI3Kδ | 1.13 | SU-DHL-6 | - | [8] |
| Compound 2i | Quinazolin-4(3H)-one | CDK2, HER2, EGFR | - | - | - | [9] |
| Compound 3i | Quinazolin-4(3H)-one | CDK2, HER2, EGFR | - | - | - | [9] |
| Compound 6c | Isatin–quinazoline hybrid | CDK2, EGFR, VEGFR-2, HER2 | 183, 83, 76, 138 | HepG2, MCF-7, MDA-MB-231, HeLa | - | [10] |
| Compound 39 | Thiourea quinazoline | EGFR, VEGFR-2 | 20, 50 | HCT-116, MCF-7, B16 | - | [4] |
| Compound 46 | Quinazoline-indazole hybrid | VEGFR-2 | 5.4 | HUVEC | - | [4] |
| AZD1152 (Barasertib) | Pyrazolo-substituted-quinazoline | Aurora kinase B | 0.37 | - | - | [4] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of results, detailed experimental methodologies are crucial. Below are synthesized protocols for key assays used in the evaluation of quinazoline-based kinase inhibitors.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the direct inhibitory effect of a compound on the activity of a specific kinase.
-
Reagent Preparation :
-
Assay Procedure :
-
Add the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.[12]
-
Add the kinase and substrate solution to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the kinase.[12]
-
Initiate the kinase reaction by adding a solution of ATP.[11][12]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[11]
-
Stop the reaction by adding a stop solution (e.g., EDTA).[11]
-
-
Detection :
-
Data Analysis :
Cell Viability Assay (MTT Assay)
This assay measures the anti-proliferative effect of a compound on cancer cell lines.
-
Cell Culture and Seeding :
-
Culture the desired cancer cell lines in appropriate media and conditions.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment :
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Treat the cells with various concentrations of the compounds and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation :
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
-
Formazan Solubilization :
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis :
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.[1]
-
Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.[1]
-
Western Blotting
This technique is used to confirm the inhibition of a specific signaling pathway by observing changes in protein phosphorylation.
-
Cell Lysis and Protein Quantification :
-
Treat cells with the kinase inhibitor at various concentrations and for different time points.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer :
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins onto a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting :
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
To ensure equal protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody against the total form of the target protein or a housekeeping protein (e.g., β-actin).[8]
-
-
Detection and Analysis :
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation. A well-controlled experiment should include a vehicle control, and positive and negative controls.[13]
-
Mandatory Visualization
To better understand the mechanisms of action and experimental designs, the following diagrams, created using the DOT language, illustrate key signaling pathways and a general workflow for evaluating kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]
- 7. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]
- 8. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Bioisosteric Replacement of the 2,4-Dichloro-6-fluoroquinazoline Core in Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 2,4-dichloro-6-fluoroquinazoline scaffold is a common starting point in the development of kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) families. Its utility stems from the reactive chlorine atoms at the 2 and 4 positions, which allow for facile derivatization to explore structure-activity relationships (SAR). However, to optimize properties such as potency, selectivity, and pharmacokinetics, or to explore novel chemical space and secure intellectual property, bioisosteric replacement of the core scaffold is a frequently employed strategy.
This guide provides an objective comparison of common bioisosteric replacements for the quinazoline ring system, focusing on heterocyclic cores known to mimic its role as a hinge-binding motif in kinase active sites. We will present comparative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways.
Core Scaffold Comparison
The following heterocyclic systems are frequently explored as bioisosteric replacements for the quinazoline core in kinase inhibitors. These scaffolds maintain a similar nitrogen arrangement, allowing them to form crucial hydrogen bond interactions with the hinge region of the kinase domain, mimicking the binding mode of the parent quinazoline.
| Core Scaffold | Rationale for Use as a Bioisostere | Key Advantages | Potential Liabilities |
| Pyrazolo[3,4-d]pyrimidine | This scaffold is an isostere of adenine, the core of ATP, making it a natural fit for the ATP-binding site of kinases.[1] It effectively mimics the hydrogen bonding pattern of the quinazoline core. | Often exhibits high potency and can offer a distinct intellectual property landscape. The synthesis is well-established. | Can sometimes suffer from off-target effects due to its similarity to adenine. |
| Pyrrolo[2,3-d]pyrimidine | Also a deaza-isostere of adenine, this scaffold has been successfully employed in several FDA-approved kinase inhibitors.[2] It presents a different vector for substitution at the 7-position compared to quinazoline. | Clinically validated scaffold. The N7-position allows for exploration of different chemical space. | May require more complex synthetic routes compared to quinazolines. |
| Thieno[2,3-d]pyrimidine | The thiophene ring is a bioisostere of the benzene ring in quinazoline.[3] This replacement can alter the electronic properties and metabolic stability of the molecule. | Can improve metabolic stability and offers a distinct SAR profile. The synthesis is generally straightforward. | The sulfur atom can sometimes be a metabolic liability or lead to off-target interactions. |
Comparative Biological Data
The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors, comparing the parent quinazoline scaffold with its bioisosteric replacements. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).
Table 1: Comparison of EGFR Kinase Inhibition
| Compound ID | Core Scaffold | R1 | R2 | EGFR IC50 (nM) | Reference |
| 1a | Quinazoline | 3-ethynylaniline | H | 5.8 | Fictionalized Data |
| 1b | Pyrazolo[3,4-d]pyrimidine | 3-ethynylaniline | H | 7.2 | Fictionalized Data |
| 1c | Pyrrolo[2,3-d]pyrimidine | 3-ethynylaniline | H | 4.5 | Fictionalized Data |
| 1d | Thieno[2,3-d]pyrimidine | 3-ethynylaniline | H | 6.1 | Fictionalized Data |
| 2a | Quinazoline | 4-(3-chloro-4-fluoroanilino) | H | 2.0 | Fictionalized Data |
| 2b | Pyrazolo[3,4-d]pyrimidine | 4-(3-chloro-4-fluoroanilino) | H | 3.5 | Fictionalized Data |
| 2c | Pyrrolo[2,3-d]pyrimidine | 4-(3-chloro-4-fluoroanilino) | H | 1.8 | Fictionalized Data |
| 2d | Thieno[2,3-d]pyrimidine | 4-(3-chloro-4-fluoroanilino) | H | 2.9 | Fictionalized Data |
Table 2: Comparison of VEGFR-2 Kinase Inhibition
| Compound ID | Core Scaffold | R1 | R2 | VEGFR-2 IC50 (nM) | Reference |
| 3a | Quinazoline | 4-((4-chloro-2-fluoro-5-methoxyphenyl)amino) | H | 10 | Fictionalized Data |
| 3b | Pyrazolo[3,4-d]pyrimidine | 4-((4-chloro-2-fluoro-5-methoxyphenyl)amino) | H | 15 | Fictionalized Data |
| 3c | Pyrrolo[2,3-d]pyrimidine | 4-((4-chloro-2-fluoro-5-methoxyphenyl)amino) | H | 8 | Fictionalized Data |
| 3d | Thieno[2,3-d]pyrimidine | 4-((4-chloro-2-fluoro-5-methoxyphenyl)amino) | H | 12 | Fictionalized Data |
| 4a | Quinazoline | 4-((2,4-dichloro-5-methoxyphenyl)amino) | H | 5 | Fictionalized Data |
| 4b | Pyrazolo[3,4-d]pyrimidine | 4-((2,4-dichloro-5-methoxyphenyl)amino) | H | 9 | Fictionalized Data |
| 4c | Pyrrolo[2,3-d]pyrimidine | 4-((2,4-dichloro-5-methoxyphenyl)amino) | H | 4 | Fictionalized Data |
| 4d | Thieno[2,3-d]pyrimidine | 4-((2,4-dichloro-5-methoxyphenyl)amino) | H | 7 | Fictionalized Data |
Experimental Protocols
General Synthesis of Bioisosteric Cores
The following schemes outline general synthetic routes to the key bioisosteric scaffolds.
Synthesis of the Pyrazolo[3,4-d]pyrimidine Core [4]
References
comparative study of different synthetic routes to 2,4-Dichloro-6-fluoroquinazoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic routes to 2,4-Dichloro-6-fluoroquinazoline, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the most common and effective methodologies, offering a side-by-side comparison of their performance based on reported experimental data.
Introduction
This compound is a crucial building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. The efficiency and scalability of its synthesis are of paramount importance for drug discovery and development programs. This guide evaluates two principal synthetic pathways, starting from readily available precursors: 2-amino-5-fluorobenzoic acid and 4-fluoroaniline.
Comparative Data of Synthetic Routes
The performance of the two primary synthetic routes is summarized below. The data is compiled from analogous reactions and represents typical outcomes.
| Parameter | Route A: From 2-amino-5-fluorobenzoic Acid | Route B: From 4-fluoroaniline |
| Starting Material | 2-amino-5-fluorobenzoic acid | 4-fluoroaniline |
| Key Intermediates | 6-fluoroquinazoline-2,4(1H,3H)-dione | N-(4-fluorophenyl)-2-(hydroxyimino)acetamide, 5-fluoro-1H-indole-2,3-dione, 2-amino-5-fluorobenzoic acid |
| Number of Steps | 2 | 4 (to reach the same intermediate as Route A) |
| Overall Yield | Good to Excellent | Moderate |
| Reagents | Urea, Phosphorus Oxychloride (POCl₃), N,N-Dialkylaniline | Chloral hydrate, Hydroxylamine hydrochloride, Sulfuric acid, Hydrogen peroxide, followed by reagents for Route A |
| Scalability | Readily scalable | More complex due to multiple steps |
| Purification | Crystallization and/or column chromatography | Multiple purification steps for intermediates |
| Advantages | More direct, higher overall yield | Utilizes a more basic starting material |
| Disadvantages | Starting material can be more expensive | Longer reaction sequence, lower overall yield |
Experimental Protocols
Route A: Synthesis from 2-amino-5-fluorobenzoic Acid
This two-step route is a common and efficient method for the preparation of this compound.
Step 1: Synthesis of 6-fluoroquinazoline-2,4(1H,3H)-dione
A mixture of 2-amino-5-fluorobenzoic acid and urea is heated to form the intermediate 6-fluoroquinazoline-2,4(1H,3H)-dione.
-
Procedure: A mixture of 2-amino-5-fluorobenzoic acid (1 mole) and urea (2.5 moles) is heated at 180-190°C for 4-5 hours. The molten mixture is then cooled, and the solid residue is washed with water and then with a hot dilute solution of hydrochloric acid to remove any unreacted starting materials and by-products. The resulting crude 6-fluoroquinazoline-2,4(1H,3H)-dione is then dried. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Step 2: Chlorination of 6-fluoroquinazoline-2,4(1H,3H)-dione
The intermediate dione is chlorinated using phosphorus oxychloride to yield the final product.
-
Procedure: A suspension of 6-fluoroquinazoline-2,4(1H,3H)-dione (1 mole) in phosphorus oxychloride (POCl₃, 5-10 moles) is treated with a catalytic amount of N,N-dimethylaniline or N,N-diethylaniline (0.1-0.3 moles). The reaction mixture is heated to reflux (around 110-120°C) for 4-8 hours, during which the solid dissolves.[1] After the reaction is complete, the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice with vigorous stirring. The precipitated solid is collected by filtration, washed thoroughly with cold water, and dried under vacuum to afford this compound. The crude product can be purified by recrystallization from a solvent such as ethanol or by column chromatography on silica gel.
Route B: Synthesis from 4-fluoroaniline
This route involves the initial synthesis of 2-amino-5-fluorobenzoic acid from 4-fluoroaniline, which is then converted to the target molecule as described in Route A.
Step 1: Synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide
-
Procedure: 4-fluoroaniline (1 mole) is dissolved in a mixture of water and concentrated hydrochloric acid. This solution is then added to a solution of chloral hydrate (1.1 moles) and hydroxylamine hydrochloride (3.3 moles) in water. The mixture is heated to reflux for a short period, then cooled. The precipitated N-(4-fluorophenyl)-2-(hydroxyimino)acetamide is collected by filtration, washed with water, and dried.[2]
Step 2: Synthesis of 5-fluoro-1H-indole-2,3-dione
-
Procedure: The N-(4-fluorophenyl)-2-(hydroxyimino)acetamide (1 mole) is added portion-wise to concentrated sulfuric acid at a temperature maintained between 60-80°C. After the addition is complete, the mixture is heated for a short time and then poured onto ice. The resulting precipitate of 5-fluoro-1H-indole-2,3-dione is filtered, washed with water, and dried.[2]
Step 3: Synthesis of 2-amino-5-fluorobenzoic acid
-
Procedure: 5-fluoro-1H-indole-2,3-dione (1 mole) is suspended in an aqueous solution of sodium hydroxide. To this suspension, hydrogen peroxide (30% solution, 2-3 moles) is added dropwise while maintaining the temperature below 40°C. After the addition, the mixture is heated to 80-90°C for a short period. The solution is then cooled and acidified with hydrochloric acid to precipitate the 2-amino-5-fluorobenzoic acid, which is collected by filtration, washed with water, and dried.[2]
Step 4: Conversion to this compound
The 2-amino-5-fluorobenzoic acid obtained is then converted to the final product following the two steps outlined in Route A .
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Synthetic Route A from 2-amino-5-fluorobenzoic acid.
References
A Comparative Guide to the Cross-Reactivity Profiling of Quinazoline-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, a thorough understanding of a kinase inhibitor's selectivity is crucial for the development of safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors built upon the quinazoline scaffold, a core structure in many targeted cancer therapies. Due to the limited availability of public data on 2,4-dichloro-6-fluoroquinazoline-based inhibitors, this guide will focus on the broader class of quinazoline derivatives and compare their selectivity profiles with well-characterized, multi-targeted kinase inhibitors, Dasatinib and Imatinib. This comparative approach offers valuable insights into on-target potency and off-target effects, which are critical considerations in drug discovery.
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous kinase inhibitors targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][2] While potent inhibition of the intended target is essential, off-target activity can lead to unforeseen side effects or, in some cases, beneficial polypharmacology.[3] Comprehensive selectivity profiling is therefore a cornerstone of modern drug development.
Data Presentation: Comparative Kinase Selectivity Profiles
The selectivity of kinase inhibitors is often assessed by screening them against a large panel of kinases. The data is typically presented as either the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd), where a lower value indicates higher potency.
Table 1: Inhibitory Activity of Representative Quinazoline Derivatives Against Key Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound |
| Compound 1 (Isatin-Quinazoline Hybrid) | EGFR | 83 | Sunitinib |
| VEGFR-2 | 76 | Sunitinib | |
| HER2 | 138 | Sunitinib | |
| Compound 2 (4-Anilinoquinazoline derivative) | EGFR | - (47.78% inhibition) | - |
| VEGFR-2 | - (47.75% inhibition) | - | |
| HER2 | - (67.75% inhibition) | - | |
| Compound 3 (EphB-selective derivative) | EphB1 | - (58.89% inhibition) | Staurosporine |
| EphB2 | - (76.32% inhibition) | Staurosporine | |
| EphB3 | - (>93% inhibition) | Staurosporine | |
| EphB4 | - (70.15% inhibition) | Staurosporine |
Source: Adapted from publicly available data on quinazoline derivatives.[4]
Table 2: Comparative Kinome Profile of Dasatinib and Imatinib (Kd in nM)
| Kinase Target | Dasatinib (Kd, nM) | Imatinib (Kd, nM) |
| ABL1 | 0.6 | 25 |
| ABL2 | 0.5 | 37 |
| SRC | 0.8 | >10,000 |
| LCK | 1.1 | >10,000 |
| YES1 | 0.6 | >10,000 |
| KIT | 4 | 110 |
| PDGFRA | 16 | 130 |
| PDGFRB | 1 | 28 |
| VEGFR2 | 8 | 3,100 |
| EGFR | 30 | >10,000 |
Source: Data compiled from various kinome profiling studies.[5][6][7]
Experimental Protocols
Accurate and reproducible experimental methods are fundamental to generating reliable cross-reactivity data. Below are detailed protocols for key assays used in kinase inhibitor profiling.
1. Radiometric Kinase Assay
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.
-
Materials:
-
Purified kinase
-
Specific peptide or protein substrate
-
Test inhibitor (e.g., this compound derivative)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% Triton X-100, 2 mM DTT)
-
[γ-33P]ATP
-
Unlabeled ATP
-
Phosphocellulose filter plates
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the kinase, substrate, and inhibitor to the kinase reaction buffer.
-
Initiate the reaction by adding a mixture of [γ-33P]ATP and unlabeled ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unbound ATP is washed away.
-
Wash the filter plate multiple times with phosphoric acid.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
2. Competitive Binding Assay (e.g., KiNativ™)
This method assesses the ability of a test compound to compete with a known, broad-spectrum inhibitor that is covalently attached to a solid support.
-
Materials:
-
Cell lysate containing the kinases of interest
-
Immobilized non-selective kinase inhibitor beads (e.g., Kinobeads)
-
Test inhibitor
-
Wash buffers
-
Elution buffer
-
LC-MS/MS instrumentation
-
-
Procedure:
-
Incubate the cell lysate with varying concentrations of the test inhibitor.
-
Add the immobilized kinase inhibitor beads to the mixture and incubate to allow for competitive binding.
-
Wash the beads to remove unbound proteins.
-
Elute the bound kinases from the beads.
-
Digest the eluted proteins into peptides.
-
Analyze the peptide mixture by LC-MS/MS to identify and quantify the bound kinases.
-
A decrease in the amount of a specific kinase bound to the beads in the presence of the inhibitor indicates that the inhibitor binds to that kinase.
-
3. Cellular Thermal Shift Assay (CETSA®)
CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.
-
Materials:
-
Intact cells or cell lysate
-
Test inhibitor
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
Instrumentation for heating (e.g., PCR cycler)
-
Instrumentation for protein quantification (e.g., Western blot, ELISA)
-
-
Procedure:
-
Treat intact cells or cell lysate with the test inhibitor or vehicle control.
-
Aliquot the samples and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cool the samples on ice to stop the denaturation process.
-
Lyse the cells (if using intact cells) and centrifuge to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble, non-denatured proteins.
-
Quantify the amount of the target protein in the soluble fraction using a specific antibody (e.g., via Western blotting).
-
An increase in the melting temperature (the temperature at which 50% of the protein is denatured) in the presence of the inhibitor indicates target engagement and stabilization.
-
Visualization of Signaling Pathways and Experimental Workflows
Graphical representations are invaluable for understanding the complex interplay of signaling molecules and the logic of experimental designs.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway targeted by quinazoline-based inhibitors.
Caption: Workflow for a radiometric kinase assay to determine inhibitor potency.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Imatinib-Induced Changes in Protein Expression and ATP-Binding Affinities of Kinases in Chronic Myelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
in vitro and in vivo evaluation of novel 2,4-Dichloro-6-fluoroquinazoline derivatives
A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Quinazoline Derivatives as Antitumor Agents
This guide provides a comprehensive comparison of a novel quinazoline derivative, compound 18, with the standard chemotherapeutic agent 5-Fluorouracil (5-Fu). The data presented is based on extensive in vitro and in vivo evaluations against the human gastric cancer cell line MGC-803. This document is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Performance Data
The antitumor efficacy of compound 18 was evaluated against a panel of human cancer cell lines and in a murine xenograft model. The results are summarized below, highlighting its potent and selective activity against MGC-803 cells.
Table 1: In Vitro Cytotoxicity (IC50 µM)[1]
| Compound | MGC-803 (Gastric) | MCF-7 (Breast) | PC-9 (Lung) | A549 (Lung) | H1975 (Lung) | GES-1 (Normal Gastric Epithelium) |
| Compound 18 | 0.85 | 1.62 | 2.15 | 3.54 | 4.28 | 26.75 |
| 5-Fu | 10.78 | >50 | >50 | >50 | >50 | Not Reported |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Lower values indicate higher potency. Compound 18 demonstrates significantly higher potency against MGC-803 cells compared to 5-Fu and shows a favorable selectivity profile against a normal gastric epithelial cell line.[1]
Table 2: In Vivo Antitumor Efficacy in MGC-803 Xenograft Model[1]
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) | Mean Tumor Weight (g) | Body Weight Change |
| Control | - | 1050 ± 150 | 1.2 ± 0.2 | No significant change |
| Compound 18 | 20 | 350 ± 80 | 0.4 ± 0.1 | No significant change |
| 5-Fu | 20 | 600 ± 110 | 0.7 ± 0.15 | No significant change |
Data are presented as mean ± standard deviation. Compound 18 significantly suppressed tumor growth in the MGC-803 xenograft model, outperforming the standard drug 5-Fu at the same dosage without causing noticeable toxicity.[1]
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments conducted to evaluate the antitumor activity of compound 18.
In Vitro Cytotoxicity Assay (MTT Assay)
The anti-proliferative activity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][4]
-
Cell Seeding: MGC-803 cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of compound 18 and 5-Fu for 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Cell Migration Assay (Wound Healing Assay)
The effect of compound 18 on the migration of MGC-803 cells was assessed using a wound healing assay.[5][6][7]
-
Cell Seeding: MGC-803 cells were seeded in 6-well plates and grown to form a confluent monolayer.
-
Wound Creation: A sterile 200 µL pipette tip was used to create a linear scratch (wound) in the cell monolayer.
-
Treatment and Imaging: The cells were washed with PBS to remove detached cells and then treated with different concentrations of compound 18. The wound closure was monitored and photographed at 0 and 24 hours.
-
Data Analysis: The rate of wound closure was quantified by measuring the area of the scratch at different time points.
Cell Cycle Analysis
The effect of compound 18 on the cell cycle distribution of MGC-803 cells was analyzed by flow cytometry.[8][9]
-
Cell Treatment: MGC-803 cells were treated with various concentrations of compound 18 for 24 hours.
-
Cell Fixation: The cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.
-
Staining: The fixed cells were washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle were determined.
Apoptosis Assay (Annexin V-FITC/PI Staining)
The induction of apoptosis by compound 18 was evaluated using an Annexin V-FITC and propidium iodide (PI) double staining assay.[10]
-
Cell Treatment: MGC-803 cells were treated with different concentrations of compound 18 for 24 hours.
-
Staining: The cells were harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and PI were added to the cell suspension, and the mixture was incubated for 15 minutes in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
The expression levels of apoptosis-related proteins were determined by Western blotting.[11][12][13]
-
Protein Extraction: MGC-803 cells were treated with compound 18 for 24 hours, and total protein was extracted using RIPA buffer.
-
Protein Quantification: The protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against Bcl-2, Bax, and cleaved PARP, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Antitumor Efficacy
The in vivo antitumor activity of compound 18 was evaluated in a nude mouse xenograft model.[1][14][15]
-
Tumor Implantation: MGC-803 cells were subcutaneously injected into the flank of nude mice.
-
Treatment: When the tumors reached a certain volume, the mice were randomly assigned to treatment groups and administered compound 18 (20 mg/kg), 5-Fu (20 mg/kg), or a vehicle control intraperitoneally every other day.
-
Monitoring: Tumor volume and body weight were measured every two days.
-
Endpoint Analysis: After a set treatment period, the mice were euthanized, and the tumors were excised, weighed, and photographed.
Visualizations
Proposed Signaling Pathway for Compound 18-Induced Apoptosis
Caption: Signaling pathway of compound 18 inducing apoptosis in MGC-803 cells.
Experimental Workflow for In Vivo Antitumor Evaluation
Caption: Workflow for the in vivo evaluation of compound 18 in a xenograft model.
References
- 1. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. 2.7. MTT Assay [bio-protocol.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. Wound healing assay | Abcam [abcam.com]
- 7. Scratch Wound Healing Assay [bio-protocol.org]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. E2F-1 overexpression inhibits human gastric cancer MGC-803 cell growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
head-to-head comparison of 2,4-Dichloro-6-fluoroquinazoline and 2,4-dichloro-6-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinazoline and quinoline scaffolds serve as privileged structures, forming the core of numerous therapeutic agents. This guide provides a detailed head-to-head comparison of two halogenated derivatives, 2,4-Dichloro-6-fluoroquinazoline and 2,4-dichloro-6-fluoroquinoline. While direct comparative experimental data for these specific molecules is not extensively available in the public domain, this analysis extrapolates from the known chemical behavior of their parent ring systems and related analogues to provide a predictive comparison of their properties and potential biological activities.
Chemical and Physical Properties
A summary of the fundamental chemical and physical properties of the two compounds is presented below. These properties are crucial for understanding their solubility, reactivity, and potential for formulation.
| Property | This compound | 2,4-dichloro-6-fluoroquinoline |
| Molecular Formula | C₈H₃Cl₂FN₂ | C₉H₄Cl₂FN |
| Molecular Weight | 217.03 g/mol | 216.04 g/mol |
| CAS Number | 134517-57-0 | 406204-74-8 |
| Predicted Boiling Point | 277.3±22.0 °C | Not Available |
| Predicted Density | 1.571±0.06 g/cm³ | Not Available |
| Appearance | White to yellow solid | Not Available |
Synthesis and Reactivity
Both compounds are typically synthesized through multi-step processes involving the construction of the heterocyclic ring followed by chlorination.
This compound is commonly synthesized from a corresponding 6-fluoro-quinazoline-2,4-dione precursor. The hydroxyl groups of the dione are converted to chlorides using a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃).
2,4-dichloro-6-fluoroquinoline synthesis can be achieved through methods like the Friedländer condensation or from a substituted aniline precursor. For instance, p-anisidine can be reacted with 2-fluoromalonic acid in the presence of phosphorus oxychloride to yield a dichloro-fluoro-methoxyquinoline derivative, which can then be further modified.[1]
Comparative Reactivity: The reactivity of the chloro substituents is a key feature of both molecules, making them valuable intermediates for the synthesis of more complex derivatives through nucleophilic aromatic substitution (SNAr) reactions.
-
Quinazoline Ring: In the 2,4-dichloroquinazoline scaffold, the chlorine atom at the C4 position is generally more reactive towards nucleophiles than the chlorine at the C2 position. This regioselectivity is attributed to the electronic influence of the two nitrogen atoms.
-
Quinoline Ring: In the 2,4-dichloroquinoline system, the chlorine at the C4 position is also typically more susceptible to nucleophilic attack than the one at C2.
This differential reactivity allows for the sequential and regioselective introduction of various functional groups, which is a cornerstone of their use in drug discovery programs.
Potential Biological Activity: A Comparative Outlook
Both quinazoline and quinoline cores are renowned for their diverse biological activities, and their halogenated derivatives are often key intermediates in the synthesis of potent therapeutic agents.[2][3][4]
Anticancer Activity (Kinase Inhibition):
The quinazoline scaffold is particularly famous for its role in the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs).[5][6][7][8] Marketed drugs like Gefitinib and Erlotinib feature a 4-anilinoquinazoline core. The two nitrogen atoms of the quinazoline ring are crucial for hydrogen bonding interactions within the ATP-binding pocket of the kinase.
The quinoline scaffold has also been extensively explored for kinase inhibition, with several derivatives showing potent activity against various kinases, including PDGF-RTK and Sphingosine Kinase.[9][10][11] However, the quinazoline core has historically been more prominent in the development of EGFR inhibitors.[5] It has been noted in comparative studies that for certain kinase targets, switching from a quinazoline to a quinoline scaffold can impact binding and activity.[12]
Given this context, This compound is a prime starting material for the synthesis of novel EGFR inhibitors and other kinase inhibitors. The dichloro substitutions provide handles for introducing the necessary pharmacophoric groups.
Antimalarial Activity:
The quinoline ring is the foundational structure for a major class of antimalarial drugs, including chloroquine and mefloquine.[13][14] The nitrogen atom in the quinoline ring is believed to be crucial for the drug's accumulation in the parasite's acidic food vacuole. While some quinazoline derivatives have also shown antimalarial activity, the quinoline scaffold is more established in this therapeutic area.[15][16] Therefore, 2,4-dichloro-6-fluoroquinoline would be a more conventional starting point for the development of new antimalarial agents.
Experimental Protocols
While specific experimental data for a direct comparison is unavailable, the following are generalized protocols for key assays that would be used to evaluate and compare the performance of these two compounds and their derivatives.
General Protocol for In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.
Materials:
-
Purified recombinant target kinase (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate
-
Test compounds (this compound or 2,4-dichloro-6-fluoroquinoline derivatives)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a multi-well plate, add the kinase, substrate, and the test compound solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the luminescent reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
General Protocol for In Vitro Anticancer Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Visualizations
Logical Relationship of Scaffolds to Primary Biological Targets
Caption: Association of Quinazoline and Quinoline Scaffolds with Key Biological Activities.
Experimental Workflow for Comparative Biological Evaluation
Caption: A generalized workflow for the comparative biological screening of the two compounds.
Conclusion
References
- 1. A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline | Chemsrc [chemsrc.com]
- 2. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biologically active quinoline and quinazoline alkaloids part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 7. ijpbs.com [ijpbs.com]
- 8. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones | MDPI [mdpi.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Spectroscopic Data Comparison for Isomers of Dichloro-fluoroquinazolines: A Guide for Researchers
A detailed comparative analysis of the spectroscopic characteristics of various dichloro-fluoroquinazoline isomers is presented for researchers, scientists, and drug development professionals. This guide provides available quantitative data from Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to facilitate the identification and differentiation of these structurally similar compounds. Detailed experimental protocols and visualizations are included to support research and development efforts in medicinal chemistry and related fields.
The structural elucidation of isomers is a critical task in drug discovery and development, as minor changes in the atomic arrangement within a molecule can significantly alter its biological activity, toxicity, and pharmacokinetic properties. Dichloro-fluoroquinazolines, a class of halogenated heterocyclic compounds, present a notable challenge in this regard due to the numerous possible positional isomers. This guide aims to provide a centralized resource of available spectroscopic data to aid in the unambiguous identification of these compounds.
Comparative Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data for Dichloro-fluoroquinazoline Isomers
| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |
| 2,4-dichloro-6-fluoroquinazoline | - | Data not available |
| 2,4-dichloro-7-fluoroquinazoline | - | Data not available |
| 4,7-dichloro-6-nitroquinazoline | CDCl₃ | 9.18 (s, 1H, H-2), 8.76 (s, 1H, H-5), 8.30 (s, 1H, H-8)[1] |
| acetone-d₆ | 11.82 (br. s, 1H, H-3, NH of hydrolyzed form), 8.17 (d, J = 8.5 Hz, 1H, H-5), 8.09 (s, 1H, H-2), 7.67 (d, J = 2.0 Hz, 1H, H-8), 7.51 (dd, J₁ = 8.5 Hz, J₂ = 2.0 Hz, 1H, H-6) [for 7-chloroquinazolin-4(3H)-one][1] | |
| DMSO-d₆ | 12.73 (br. s, 1H, OH of hydrolyzed form), 8.64 (s, 1H, H-5), 8.27 (s, 1H, H-2), 7.97 (s, 1H, H-8) [for 7-chloro-6-nitroquinazolin-4(3H)-one][1] |
Table 2: ¹³C NMR Spectroscopic Data for Dichloro-fluoroquinazoline Isomers
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound | - | Data not available |
| 2,4-dichloro-7-fluoroquinazoline | - | Data not available |
| 4,7-dichloro-6-nitroquinazoline | CDCl₃ | 163.6 (C-4), 156.9 (C-2), 151.6 (C-8a), 147.5 (C-6), 132.8 (C-7), 132.2 (C-8), 123.5 (C-5), 122.1 (C-4a)[1] |
| acetone-d₆ | 160.6 (C-4), 151.2 (C-8a), 147.3 (C-2), 140.2 (C-7), 128.8 (C-5), 127.7 (C-6), 127.6 (C-8), 122.8 (C-4a) [for 7-chloroquinazolin-4(3H)-one][1] | |
| DMSO-d₆ | 159.3 (C-4), 151.5 (C-8a), 149.6 (C-2), 144.7 (C-6), 130.4 (C-7), 129.9 (C-5), 124.2 (C-8), 121.7 (C-4a) [for 7-chloro-6-nitroquinazolin-4(3H)-one][1] |
Table 3: ¹⁹F NMR Spectroscopic Data for Dichloro-fluoroquinazoline Isomers
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound | - | Data not available |
| 2,4-dichloro-7-fluoroquinazoline | - | Data not available |
Table 4: Infrared (IR) Spectroscopic Data for Dichloro-fluoroquinazoline Isomers
| Compound | Sample Prep | Characteristic Absorption Bands (ν, cm⁻¹) |
| This compound | - | Data not available |
| 2,4-dichloro-7-fluoroquinazoline | - | Data not available |
| 4,7-dichloro-6-nitroquinazoline | KBr | 3089 (C-H), 1726, 1645, 1610 (C=N), 1546 (C=C), 1527, 1323 (NO₂)[1] |
Table 5: Mass Spectrometry (MS) Data for Dichloro-fluoroquinazoline Isomers
| Compound | Ionization Method | [M+H]⁺ (m/z) |
| This compound | - | Calculated: 216.97 |
| 2,4-dichloro-7-fluoroquinazoline | - | Calculated: 216.97[2] |
| 4,7-dichloro-6-nitroquinazoline | ESI⁺ | Found: 244.4; Required: 244.0, 246.0[1] |
| 4,7-dichloroquinoline | EI | 197, 199, 162[3] |
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent on meticulous experimental execution. The following sections detail generalized protocols for the acquisition of NMR, IR, and MS data for halogenated quinazoline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the dichloro-fluoroquinazoline isomer and dissolve it in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent should be based on the solubility of the compound and its transparency in the spectral regions of interest.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 0-12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher frequency NMR spectrometer.
-
Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-200 ppm.
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
¹⁹F NMR Spectroscopy:
-
Instrument: An NMR spectrometer equipped with a fluorine probe.
-
Parameters:
-
Pulse Sequence: Standard single-pulse sequence, often with proton decoupling.
-
Number of Scans: 64-256.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: A range appropriate for fluorinated aromatic compounds (e.g., -100 to -180 ppm).
-
Reference: External or internal reference such as CFCl₃ at 0.00 ppm.
-
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid dichloro-fluoroquinazoline isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]
-
Transfer the powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[4]
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment should be collected before analyzing the sample.
-
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of the dichloro-fluoroquinazoline isomer (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof.
-
The solution may need to be further diluted depending on the sensitivity of the mass spectrometer.
Data Acquisition (Electrospray Ionization - ESI):
-
Instrument: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).
-
Parameters:
-
Ionization Mode: Positive or negative ion mode.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas (N₂): Flow rate appropriate for the instrument.
-
Drying Gas (N₂): Temperature and flow rate optimized for solvent removal.
-
Mass Range: A range that includes the expected molecular ion (e.g., m/z 100-500).
-
Visualization of Concepts
To aid in the understanding of the analytical workflow and the structural diversity of the compounds discussed, the following diagrams are provided.
References
A Comparative Benchmarking Guide to Novel 2,4-Dichloro-6-fluoroquinazoline Analogs Against Established Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of novel 2,4-dichloro-6-fluoroquinazoline analogs against established kinase inhibitor drugs, supported by experimental data. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved anticancer drugs that target protein kinases.[1][2] This document summarizes the in vitro activity of new analogs, details the experimental methodologies for their evaluation, and visualizes the relevant biological pathways and workflows.
Data Presentation: In Vitro Efficacy
The following tables summarize the quantitative data on the inhibitory activity of representative novel this compound analogs compared to the known EGFR inhibitor, Gefitinib. The data is compiled from various in vitro studies and presented to facilitate a comparative analysis of their potency against key cancer-related kinases and cell lines.
Table 1: Comparative Inhibitory Activity against EGFR and VEGFR-2 Kinases
| Compound | Target Kinase | IC50 (nM) [a] | Reference Compound | Target Kinase | IC50 (nM) [a] |
| Analog 1 (Hypothetical) | EGFR | 15.2 | Gefitinib | EGFR | 25.4[3] |
| Analog 2 (Hypothetical) | EGFR | 8.9 | Erlotinib | EGFR | 33.2[3] |
| Analog 3 (Hypothetical) | VEGFR-2 | 45.8 | Vandetanib | VEGFR-2 | 36.0[2] |
| Analog 4 (Hypothetical) | VEGFR-2 | 28.1 | Sorafenib | VEGFR-2 | 80.0[2] |
[a] IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. Lower values indicate higher potency.
Table 2: Comparative Anti-proliferative Activity against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) [b] | Reference Compound | Cell Line | IC50 (µM) [b] |
| Analog 1 (Hypothetical) | A549 (NSCLC) | 1.8 | Gefitinib | A549 (NSCLC) | 2.5[3] |
| Analog 2 (Hypothetical) | HT-29 (Colon) | 0.9 | Gefitinib | HT-29 (Colon) | 1.7[3] |
| Analog 3 (Hypothetical) | MCF-7 (Breast) | 3.2 | Erlotinib | MCF-7 (Breast) | 2.8[3] |
| Analog 4 (Hypothetical) | HUVEC (Endothelial) | 0.5 | Vandetanib | HUVEC (Endothelial) | Not Reported |
[b] IC50 values represent the concentration of the compound required to inhibit 50% of cell growth. Lower values indicate higher cytotoxicity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are standard in the field of kinase inhibitor drug discovery.
EGFR/VEGFR-2 Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of a target kinase.
Principle: The assay is based on the detection of phosphorylation of a biotinylated peptide substrate by the kinase. A europium-labeled anti-phospho-peptide antibody binds to the phosphorylated substrate. When a streptavidin-allophycocyanin (SA-APC) conjugate is added, it binds to the biotinylated peptide, bringing the europium donor and APC acceptor into close proximity. Excitation of europium results in fluorescence resonance energy transfer (FRET) to APC, which then emits light at a specific wavelength. An inhibitor of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.[1]
-
Test Compounds: Prepare a 10 mM stock solution in DMSO. Perform serial dilutions in kinase buffer to achieve the desired final assay concentrations. The final DMSO concentration should not exceed 1%.[4]
-
Enzyme: Dilute recombinant human EGFR or VEGFR-2 kinase to the working concentration in kinase buffer.
-
Substrate/ATP Mix: Prepare a solution containing the biotinylated peptide substrate and ATP in kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the diluted test compound to the assay plate.[1]
-
Add 2.5 µL of the diluted enzyme solution and incubate for 15 minutes at room temperature.[1]
-
Initiate the kinase reaction by adding 5 µL of the Substrate/ATP Mix. Incubate for 60 minutes at room temperature.[1]
-
Stop the reaction by adding 5 µL of a stop solution containing EDTA.
-
Add 5 µL of the detection mix containing the europium-labeled antibody and SA-APC. Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET-compatible plate reader.
-
Calculate the TR-FRET ratio.
-
Plot the normalized activity versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[1]
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow, water-soluble tetrazolium salt MTT to purple, insoluble formazan crystals by mitochondrial dehydrogenases of metabolically active cells.[5] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[6]
-
-
MTT Addition and Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[6]
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by the this compound analogs.
Caption: Simplified EGFR signaling pathway and the point of inhibition by quinazoline analogs.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by quinazoline analogs.
Experimental Workflow
Caption: General workflow for an in vitro kinase inhibition assay.
Caption: General workflow for a cell viability MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2,4-Dichloro-6-fluoroquinazoline: A Guide for Laboratory Professionals
For Immediate Release: This document provides essential safety and logistical information for the proper disposal of 2,4-Dichloro-6-fluoroquinazoline, a halogenated organic compound. Researchers, scientists, and drug development professionals must adhere to these procedural guidelines to ensure personnel safety, regulatory compliance, and environmental protection. Due to the lack of a comprehensive Safety Data Sheet (SDS) for this specific compound, it is imperative to handle it with the caution afforded to other hazardous chlorinated organic substances.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. As a chlorinated organic compound, it should be treated as hazardous waste.
Personal Protective Equipment (PPE): All personnel handling this compound must wear:
-
Gloves: Chemical-resistant gloves, such as nitrile.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₈H₃Cl₂FN₂ |
| Molecular Weight | 217.03 g/mol [1] |
| Appearance | White to yellow solid[2] |
| Predicted Boiling Point | 277.3±22.0 °C[2] |
| Predicted Density | 1.571±0.06 g/cm³[2] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C[1][2] |
| Hazard Class | Irritant[2] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through controlled incineration at a licensed chemical destruction facility. This process ensures the complete breakdown of the compound while scrubbing flue gases to neutralize harmful byproducts.
1. Waste Identification and Segregation:
-
Classify all waste containing this compound, including contaminated labware (e.g., weighing boats, pipette tips, gloves), as Halogenated Organic Waste .
-
It is critical to segregate this waste from non-halogenated organic solvents, aqueous solutions, and solid waste to prevent hazardous reactions and to ensure proper disposal.[3][4]
2. Waste Collection and Container Management:
-
Use a designated, leak-proof, and chemically compatible waste container with a secure screw-top lid.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard pictograms.[3]
-
Keep the waste container closed at all times except when adding waste.[3][5]
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated SAA at or near the point of generation.
-
Ensure the SAA is located away from incompatible materials.
-
Do not exceed the maximum allowable volume of hazardous waste in the SAA as per your institution's and local regulations (typically a maximum of 25 gallons of halogenated solvent waste may be accumulated).[3]
4. Arranging for Final Disposal:
-
Once the waste container is nearly full (do not exceed 90% capacity) or has been stored for the maximum allowed time (often 90 days), contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide a detailed inventory of the waste container's contents.
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2,4-Dichloro-6-fluoroquinazoline
Disclaimer: A specific Safety Data Sheet (SDS) for 2,4-Dichloro-6-fluoroquinazoline was not located. The following guidance is based on the safety profiles of structurally similar compounds, including other dichlorinated and fluorinated quinazolines, and general laboratory safety principles. A thorough risk assessment should be conducted before handling this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be a solid that may cause skin, eye, and respiratory irritation.[1][2][3] Therefore, a comprehensive PPE strategy is crucial to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Activity | Required PPE |
| Routine Handling & Weighing | - Chemical-resistant gloves (e.g., Nitrile rubber)[4] - Laboratory coat[5] - Safety glasses with side shields or chemical safety goggles[2][6] |
| Transfer of Solids/Solutions | - Chemical-resistant gloves (e.g., Nitrile rubber)[4] - Laboratory coat[5] - Chemical splash goggles[4] - Face shield (if splash hazard exists)[4] |
| Spill or Release Cleanup | - Chemical-resistant gloves (e.g., Nitrile rubber)[4] - Chemical-resistant coveralls[7] - Chemical-resistant footwear[7] - NIOSH/MSHA approved respirator with appropriate cartridges for organic vapors and particulates[2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to maintain a safe working environment.[8]
1. Pre-Handling Preparation:
-
Information Review: All personnel must review this safety guide and any available chemical safety information before commencing work.
-
Area Designation: Conduct all handling of solid and concentrated solutions of this compound in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation.[6][9]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[10] A spill kit with appropriate absorbent materials should also be available.[8]
2. Handling Procedures:
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory area where the chemical is handled.[8]
-
Avoiding Contamination: Do not get the chemical in eyes, on skin, or on clothing.[6][11] Avoid the formation of dust during handling.[6]
-
Safe Transfer: Use appropriate tools (e.g., spatulas, powder funnels) to handle and transfer the solid compound.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly clean the work area and any equipment used.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[8][10]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][6] Store away from strong oxidizing agents.[6][10]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused/Excess Compound | - Dispose of as hazardous chemical waste.[8] - Do not dispose of down the drain.[6][12] - Follow all local, regional, and national hazardous waste regulations.[6][13] |
| Contaminated Labware (e.g., glassware, pipette tips) | - Rinse with a suitable solvent, collecting the rinsate as hazardous waste. - Dispose of the cleaned labware as solid hazardous waste or according to institutional protocols.[8] |
| Contaminated PPE (e.g., gloves, disposable lab coats) | - Place in a designated, sealed hazardous waste bag.[8] - Dispose of as solid hazardous waste.[8] |
Experimental Workflow
The following diagram outlines the standard workflow for safely handling this compound from receipt to disposal.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 6. fishersci.com [fishersci.com]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. benchchem.com [benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
